Toxoflavin-13C4
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
197.13 g/mol |
IUPAC Name |
1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1 |
InChI Key |
SLGRAIAQIAUZAQ-PQVJJBODSA-N |
Isomeric SMILES |
CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Toxoflavin-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Toxoflavin-13C4, an isotopically labeled form of the bacterial toxin and versatile research compound, toxoflavin. This document details its fundamental characteristics, analytical methodologies for its characterization, and its known biological interactions, including key signaling pathways. The information presented is intended to support researchers in the fields of microbiology, oncology, and drug discovery.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled analog of toxoflavin, where four carbon atoms have been replaced with the ¹³C isotope. This labeling provides a valuable tool for metabolic studies, quantitative mass spectrometry, and nuclear magnetic resonance (NMR) analysis, allowing for the precise tracking and quantification of the molecule in complex biological systems. While some physical properties are not extensively reported for the labeled variant, the data for the unlabeled parent compound, toxoflavin, serve as a reliable reference.
Table 1: Physical and Chemical Properties of this compound and Toxoflavin
| Property | This compound | Toxoflavin (unlabeled) | Citation |
| Appearance | Solid | Bright yellow solid | ,[1] |
| Molecular Formula | ¹³C₄C₃H₇N₅O₂ | C₇H₇N₅O₂ | ,[1] |
| Molecular Weight | 197.13 g/mol | 193.17 g/mol | ,[1] |
| Isotopic Purity | ≥98 atom % ¹³C | N/A | |
| Chemical Purity | ≥95% (CP) | >98% by HPLC | |
| Melting Point | Not explicitly reported | 172-173 °C (decomposes) | [1] |
| Solubility | Not explicitly reported | Soluble in ethanol, methanol, DMF, and DMSO | |
| Storage Temperature | -20°C | -20°C | |
| SMILES String | CN(N=[13CH]N=[13C]1[13C]2=O)[13C]1=NC(N2C)=O | O=C2\N=C1\C(=N/C=N\N1C)\C(=O)N2C | ,[1] |
| InChI Key | SLGRAIAQIAUZAQ-PQVJJBODSA-N | SLGRAIAQIAUZAQ-UHFFFAOYSA-N | ,[1] |
Experimental Protocols
The analysis of this compound relies on standard analytical techniques, with specific protocols adapted for its detection and quantification. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Due to its structural similarity to riboflavin, methods developed for riboflavin analysis can be readily adapted.
Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase:
-
Method A (Methanol-based): A gradient or isocratic elution using a mixture of methanol and water, both containing 0.1% formic acid. A typical starting condition could be 100% aqueous phase, ramping to a higher concentration of methanol.[2]
-
Method B (Acetonitrile-based): An isocratic mobile phase consisting of a mixture of acetonitrile and a citrate buffer (e.g., 97 mM, pH 3) in a ratio of approximately 15:85 (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[2]
-
Detection: Monitoring the absorbance at a wavelength corresponding to the absorption maximum of toxoflavin, which is around 268 nm.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: For quantitative analysis, a standard curve is generated using certified reference material of this compound at known concentrations.[2]
Mass Spectrometry (MS) for Identification and Sensitive Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and highly sensitive quantification of this compound.
Protocol: UPLC-QTOF-ESI-MS/MS Analysis
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.[3]
-
LC Conditions: Similar to the HPLC protocol, but with a UHPLC C18 column for higher resolution and faster analysis times. A gradient of acetonitrile and water is often employed.[3]
-
MS Parameters:
-
Ionization Mode: Positive ESI is typically used, as toxoflavin readily forms a protonated molecule [M+H]⁺.
-
Mass Range: A full scan is performed over a mass range that includes the expected m/z of the protonated this compound (approximately 198.07).
-
MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed on the precursor ion. The fragmentation pattern will be characteristic of the toxoflavin structure, with a mass shift corresponding to the ¹³C labels.
-
-
Sample Preparation: Samples are extracted, often with chloroform, and the solvent is evaporated. The residue is then reconstituted in a suitable solvent for injection.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the isotopic labeling pattern of this compound and for detailed structural studies.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: The solid this compound is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: A standard proton NMR experiment is performed. The resulting spectrum will show signals corresponding to the hydrogen atoms in the molecule.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. The signals for the four ¹³C-labeled carbon atoms will be significantly enhanced, confirming the positions of isotopic incorporation. The chemical shifts of these carbons will be informative of their local chemical environment. Due to the high isotopic enrichment, ¹³C-¹³C couplings may be observable, providing further structural information.
Biological Activity and Signaling Pathways
Toxoflavin is a biologically active molecule with multiple known mechanisms of action. The ¹³C-labeled version is an invaluable tool for studying these pathways in detail.
Biosynthesis of Toxoflavin
Toxoflavin is synthesized in bacteria such as Burkholderia glumae via a pathway that shares precursors with riboflavin biosynthesis. The synthesis is orchestrated by a set of genes organized in the tox operon.[3][4]
The biosynthesis begins with guanosine triphosphate (GTP) and involves a series of enzymatic reactions catalyzed by proteins encoded by the toxABCDE genes.[3][4] The expression of this operon is controlled by the transcriptional regulator ToxR.[4]
Mechanism of Action: Electron Carrier and ROS Production
One of the primary mechanisms of toxoflavin's toxicity is its ability to act as an electron carrier, disrupting the normal electron transport chain in cells. This process leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can cause significant cellular damage.[5]
References
- 1. Toxoflavin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
Toxoflavin-13C4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Toxoflavin-13C4, an isotopically labeled form of the potent bioactive compound Toxoflavin. This document details its molecular properties, relevant biological pathways, and experimental methodologies, designed to support advanced research and development applications.
Core Molecular Data
This compound is a stable isotope-labeled version of Toxoflavin, incorporating four Carbon-13 atoms. This labeling provides a valuable tool for various analytical applications, including mass spectrometry-based tracer studies and as an internal standard for quantitative analysis.[1]
| Property | Value | Source |
| Molecular Formula | 13C4C3H7N5O2 | |
| Molecular Weight | 197.13 g/mol | [2] |
| Isotopic Purity | ≥98 atom % 13C | |
| Chemical Purity | ≥95% (CP) | |
| Appearance | Solid | |
| Storage Temperature | -20°C |
Biological Activity and Signaling Pathways
Toxoflavin exhibits a broad spectrum of biological activities, functioning as an antibiotic, antifungal, and potential anticancer agent.[3][4] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.
One of the well-documented mechanisms of Toxoflavin is its ability to act as an electron carrier, leading to the production of reactive oxygen species (ROS), such as hydrogen peroxide.[4][5][6] This oxidative stress is a key contributor to its toxicity against various microorganisms and cancer cells.[4][5][6]
Caption: Toxoflavin-mediated generation of Reactive Oxygen Species (ROS).
In the context of cancer research, Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α) signaling pathway, a key component of the unfolded protein response (UPR).[7] By inhibiting the RNase activity of IRE1α, Toxoflavin disrupts the downstream splicing of X-Box Binding Protein 1 (XBP1) mRNA, a critical step in the UPR.[7]
Caption: Inhibition of the IRE1α-XBP1 signaling pathway by Toxoflavin.
Furthermore, in some bacteria like Burkholderia glumae, the biosynthesis of Toxoflavin is regulated by a quorum-sensing (QS) system.[5][8] This intricate regulatory network involves the TofI/TofR system, which in turn activates the transcription of the tox operon responsible for Toxoflavin production.[5][6][8]
Experimental Protocols
Large-Scale Production of Toxoflavin
An optimized protocol for the large-scale production of Toxoflavin has been developed using the endophytic bacterium Burkholderia gladioli.[3]
-
Inoculum Preparation: A single colony of B. gladioli is inoculated into Luria-Bertani (LB) broth and incubated at 30°C with shaking until the optical density at 600 nm (OD600) reaches approximately 2.0.
-
Fermentation: The seed culture is then transferred to King's B (KB) medium, which has been shown to yield higher production of Toxoflavin compared to LB medium.[3] The fermentation is carried out at 30°C for an extended period, with Toxoflavin production correlating with the bacterial growth curve.[3]
-
Extraction and Purification: After fermentation, the culture supernatant is collected by centrifugation. The supernatant, which contains the secreted Toxoflavin, is then subjected to extraction with an organic solvent such as ethyl acetate. The organic phase is collected, dried, and the crude Toxoflavin is purified using chromatographic techniques, such as silica gel column chromatography.
In Vitro Antifungal Activity Assay
The antifungal activity of purified Toxoflavin can be assessed against various fungal pathogens, including Aspergillus fumigatus.[3]
-
Spore Suspension Preparation: Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). The spore concentration is determined using a hemocytometer and adjusted to the desired concentration.
-
Minimum Inhibitory Concentration (MIC) Determination: A serial dilution of Toxoflavin is prepared in a liquid medium suitable for fungal growth (e.g., RPMI 1640). The fungal spore suspension is added to each dilution in a microtiter plate. The plate is incubated at the optimal temperature for the specific fungus (e.g., 37°C for A. fumigatus). The MIC is determined as the lowest concentration of Toxoflavin that completely inhibits visible fungal growth.
-
Germination Assay: To assess the effect on spore germination, fungal spores are incubated in a minimal medium broth with and without a specific concentration of Toxoflavin.[3] At various time points, aliquots are observed under a microscope to determine the percentage of germinated spores.[3]
Experimental Workflow Example
The following diagram illustrates a general workflow for investigating the bioactivity of this compound.
Caption: General experimental workflow for this compound bioactivity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2300178-70-3|this compound|BLD Pharm [bldpharm.com]
- 3. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Isotopic Purity of Toxoflavin-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Toxoflavin
Toxoflavin, also known as xanthothricin, is a yellow, crystalline toxin produced by various bacteria, most notably Burkholderia gladioli. It possesses a pyrimido[5,4-e][1][2][3]triazine ring system and exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties. Its mode of action is believed to involve the inhibition of electron transport and the generation of reactive oxygen species. The isotopically labeled version, Toxoflavin-13C4, is a valuable tool for researchers in various fields, including drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The key quantitative data for the synthesis and characterization of this compound are summarized in the tables below.
| Table 1: Properties of this compound | |
| Property | Value |
| Chemical Formula | ¹³C₄C₃H₇N₅O₂[1][2] |
| Molecular Weight | 197.13 g/mol [2] |
| Isotopic Purity | ≥98 atom % ¹³C[1][2] |
| Chemical Purity | ≥95% (CP)[1][2] |
| Appearance | Solid[1][2] |
| Storage Temperature | -20°C[1][2] |
| Table 2: Expected Mass Spectrometry Data | |
| Species | Expected m/z [M+H]⁺ |
| Unlabeled Toxoflavin (C₇H₇N₅O₂) | 194.07 |
| This compound | 198.08 |
Hypothesized Chemical Synthesis of this compound
The following proposed synthesis is based on established methods for the preparation of the pyrimido[5,4-e][1][2][3]triazine ring system. The key strategy is to utilize a 13C-labeled precursor to construct the core structure.
Reagents and Materials
-
[¹³C₂]-Glycine
-
Potassium Cyanate
-
[¹³C₂]-Acetic Anhydride
-
Hydrazine
-
Sodium Nitrite
-
Methyl Iodide
-
Appropriate solvents (e.g., water, ethanol, DMF)
-
Standard laboratory glassware and equipment
Experimental Protocol
Step 1: Synthesis of [¹³C₂]-Uracil
-
React [¹³C₂]-Glycine with potassium cyanate in an aqueous solution to form [¹³C₂]-hydantoic acid.
-
Cyclize the [¹³C₂]-hydantoic acid by heating in the presence of a strong acid to yield [¹³C₂]-hydantoin.
-
Perform a ring expansion of [¹³C₂]-hydantoin using [¹³C₂]-acetic anhydride to form [¹³C₄]-uracil.
Step 2: Synthesis of 6-Hydrazinyl-[¹³C₄]-uracil
-
Nitrosate [¹³C₄]-uracil at the 5-position using sodium nitrite in an acidic medium.
-
Reduce the resulting 5-nitroso-[¹³C₄]-uracil to 5-amino-[¹³C₄]-uracil.
-
Convert the 5-amino-[¹³C₄]-uracil to a 6-chloro derivative.
-
React the 6-chloro-[¹³C₄]-uracil with hydrazine to yield 6-hydrazinyl-[¹³C₄]-uracil.
Step 3: Synthesis of this compound
-
Condense 6-hydrazinyl-[¹³C₄]-uracil with a suitable one-carbon synthon, such as formaldehyde or a derivative, to initiate the formation of the triazine ring.
-
Induce cyclization, which can often be achieved by heating in a suitable solvent like glacial acetic acid with sodium nitrite.[1] This step forms the core pyrimido[5,4-e][1][2][3]triazine ring system.
-
Methylate the resulting intermediate at the N1 and N6 positions using a methylating agent like methyl iodide to yield this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol).
-
Alternatively, column chromatography on silica gel can be employed for higher purity.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is crucial and can be determined using high-resolution mass spectrometry (HRMS).
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum in the positive ion mode, looking for the [M+H]⁺ ion.
-
Determine the relative intensities of the ion peaks corresponding to unlabeled toxoflavin (m/z 194.07) and this compound (m/z 198.08).
-
-
Calculation: The isotopic purity is calculated as the percentage of the peak area of the 13C4-labeled species relative to the sum of the peak areas of all isotopic variants. Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule should be applied for accurate quantification.
Mandatory Visualizations
Hypothesized Synthetic Workflow
Caption: Hypothesized synthetic workflow for this compound.
Toxoflavin Biosynthetic Pathway
The natural biosynthesis of toxoflavin in bacteria like Burkholderia glumae is a complex enzymatic process. The key genes involved are organized in the tox operon, which includes genes for biosynthesis (toxA-E) and transport (toxF-I). The pathway starts from GTP and involves a series of enzymatic conversions to form the final toxoflavin molecule.
Caption: Simplified biosynthetic pathway of toxoflavin.
Conclusion
This technical guide provides a comprehensive, albeit hypothesized, framework for the synthesis and analysis of this compound. The outlined synthetic strategy, based on established chemical principles for the formation of the pyrimido[5,4-e][1][2][3]triazine ring system, offers a viable route for the preparation of this important isotopically labeled compound. The detailed analytical protocol for determining isotopic purity ensures that researchers can confidently assess the quality of their synthesized material. The inclusion of the natural biosynthetic pathway provides valuable context for a broader understanding of toxoflavin. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines.
References
- 1. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Toxoflavin-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available isotopically labeled compound, Toxoflavin-13C4. The guide details its suppliers, provides experimental protocols for its use in key research applications, and illustrates its known mechanisms of action through signaling pathway diagrams.
Commercial Availability of this compound
This compound is available from several commercial suppliers. The following table summarizes key quantitative data from these vendors to facilitate comparison and procurement for research purposes.
| Supplier | Product Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 910694 | 2300178-70-3 | 197.13 | ≥98 atom % 13C | ≥95% (CP) | 1 mg |
| MedChemExpress | HY-100760S | 2300178-70-3 | 197.13 | Not Specified | Not Specified | 1 mg, 5 mg |
| BLD Pharm | BD01393141 | 2300178-70-3 | 197.13 | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg |
Core Mechanisms of Action and Signaling Pathways
Toxoflavin is a versatile molecule that has been identified as an inhibitor of several key cellular signaling pathways, making it a valuable tool in cancer research and drug development. Its isotopically labeled form, this compound, is particularly useful for tracer studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based assays. The primary mechanisms of action of toxoflavin include the inhibition of the IRE1α-XBP1s signaling pathway, the TCF4/β-catenin complex, and the histone demethylase KDM4A.
Inhibition of the IRE1α-XBP1s Signaling Pathway
Under endoplasmic reticulum (ER) stress, the unfolded protein response (UPR) is activated. A key sensor of the UPR is the inositol-requiring enzyme 1α (IRE1α). Upon activation, IRE1α's RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding and degradation to alleviate ER stress. Toxoflavin has been identified as a potent inhibitor of the RNase activity of IRE1α.[1]
Antagonism of the TCF4/β-catenin Complex
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, such as TCF4, to activate the transcription of target genes involved in cell proliferation and differentiation. Toxoflavin acts as an antagonist of the TCF4/β-catenin complex, thereby inhibiting the transcription of Wnt target genes.
Inhibition of KDM4A Histone Demethylase
Lysine-specific demethylase 4A (KDM4A) is a histone demethylase that plays a role in transcriptional regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3). The activity of KDM4A is often upregulated in cancer and is associated with oncogene expression. Toxoflavin has been identified as an inhibitor of KDM4A, leading to an increase in histone methylation and subsequent changes in gene expression.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro IRE1α RNase Activity Assay
This protocol is adapted from studies investigating small molecule inhibitors of IRE1α.[1]
1. Reagents and Materials:
-
Recombinant human IRE1α protein
-
Fluorescently labeled RNA substrate for IRE1α
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well microplate, black
-
Fluorescence plate reader
2. Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add recombinant IRE1α protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of RNA cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.
Protocol 2: TCF/β-catenin Reporter Assay
This protocol is based on luciferase reporter assays used to screen for inhibitors of the Wnt/β-catenin pathway.
1. Reagents and Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids
-
Transfection reagent
-
DMEM with 10% FBS
-
Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plate, white
-
Luminometer
2. Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with TOPFlash (containing TCF binding sites) or FOPFlash (mutated TCF binding sites, as a negative control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the media with fresh media containing Wnt3a conditioned media or a GSK3β inhibitor to stimulate the Wnt pathway.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for KDM4A Target Engagement
This protocol is a general method to confirm the direct binding of a compound to its target protein in a cellular context.
1. Reagents and Materials:
-
HCT-116 cells (or other cell line expressing KDM4A)
-
This compound stock solution (in DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibody against KDM4A
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
2. Procedure:
-
Treat HCT-116 cells with this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Divide the cell suspension into aliquots for different temperature treatments.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KDM4A in each sample by Western blotting.
-
A shift in the melting curve of KDM4A in the presence of this compound compared to the control indicates direct binding.
Experimental Workflow for Investigating this compound's Cellular Effects
The following diagram illustrates a general workflow for characterizing the cellular effects of this compound, from initial treatment to downstream analysis.
References
Toxoflavin-13C4 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Toxoflavin-13C4, a labeled variant of the bioactive compound toxoflavin. This document details the certificate of analysis, specifications, relevant experimental protocols, and key biological pathways associated with its mechanism of action.
Certificate of Analysis and Specifications
This compound is a stable isotope-labeled form of toxoflavin, an antagonist of the transcription factor 4 (TCF4)/β-catenin complex and an inhibitor of KDM4A, exhibiting antitumor and antibiotic properties.[1] The incorporation of four 13C atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The following tables summarize the typical specifications for this compound, based on commercially available information.
Table 1: General Properties and Specifications
| Parameter | Specification | Source |
| Appearance | Solid | [2][3] |
| Empirical Formula | ¹³C₄C₃H₇N₅O₂ | [2][3][4] |
| Molecular Weight | 197.13 g/mol | [2][3][4] |
| Isotopic Purity | ≥98 atom % ¹³C | [2][3] |
| Chemical Purity (Assay) | ≥95% (CP) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
| Mass Shift | M+4 | [2][3] |
Table 2: Identification and Analytical Data
| Identifier | Value | Source |
| MDL Number | MFCD32672280 | [2][3][4] |
| SMILES String | CN(N=[13CH]N=[13C]1[13C]2=O)[13C]1=NC(N2C)=O | [2][3] |
| InChI Key | SLGRAIAQIAUZAQ-PQVJJBODSA-N | [2][3] |
Experimental Protocols
The quality and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. While specific protocols may vary between manufacturers, the following methodologies represent standard approaches for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity analysis is crucial to ensure the absence of unlabeled toxoflavin and other impurities. A common method is reverse-phase HPLC coupled with a suitable detector (e.g., UV or mass spectrometry).
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. A series of dilutions are then made to establish a calibration curve.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for toxoflavin, or mass spectrometry for more sensitive and specific detection.
-
-
Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks.
Identity Confirmation by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[5][6]
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like toxoflavin.
-
Mass Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected [M+H]⁺ ion would be approximately 198.08, reflecting the incorporation of four ¹³C atoms compared to the unlabeled toxoflavin [M+H]⁺ of approximately 194.07.[5]
-
Isotopic Distribution: The isotopic pattern of the molecular ion is analyzed to confirm the level of ¹³C enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of the ¹³C labels.
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: The proton NMR spectrum is acquired to confirm the overall structure. The signals may show coupling to the adjacent ¹³C atoms, resulting in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show significantly enhanced signals for the four labeled carbon positions, confirming the isotopic labeling. The chemical shifts of these carbons can be compared to the unlabeled standard to ensure structural integrity.
Signaling Pathways and Biological Context
Toxoflavin is a biologically active molecule with a range of effects on cellular processes. Understanding these pathways is crucial for researchers utilizing this compound in their studies.
Inhibition of the IRE1α-XBP1 Signaling Pathway
Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity, a key component of the unfolded protein response (UPR).[7] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The IRE1α pathway plays a critical role in restoring ER homeostasis but can also contribute to disease pathogenesis when chronically activated.
The following diagram illustrates the canonical IRE1α-XBP1 signaling pathway and the inhibitory action of toxoflavin.
Toxoflavin Biosynthesis Pathway
Toxoflavin is a secondary metabolite produced by several species of bacteria, including Burkholderia glumae. Its biosynthesis originates from guanosine triphosphate (GTP) and shares early steps with the riboflavin biosynthesis pathway. The tox operon, consisting of genes like toxA, toxB, toxC, toxD, and toxE, encodes the enzymes responsible for its production.
The following diagram outlines the key steps in the toxoflavin biosynthesis pathway.
Safety Information
Toxoflavin is classified as acutely toxic if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound for research purposes. For specific applications and detailed analytical procedures, it is recommended to consult the documentation provided by the supplier and relevant scientific literature.
References
- 1. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Toxoflavin Biosynthesis Pathway: Intermediates and Enzymology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoflavin, a potent phytotoxin produced by various bacteria, including Burkholderia glumae, is a significant virulence factor in several plant diseases, notably bacterial panicle blight in rice.[1][2] Its biosynthesis is a complex enzymatic cascade that transforms a common cellular precursor into a unique and toxic azapteridine scaffold. Understanding the intricacies of this pathway, its intermediates, and the enzymes that catalyze each step is crucial for the development of targeted inhibitors to combat plant diseases and for potential applications in drug development. This guide provides an in-depth technical overview of the toxoflavin biosynthesis pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.
The Core Biosynthesis Pathway
The biosynthesis of toxoflavin commences with Guanosine Triphosphate (GTP) and proceeds through a series of enzymatic modifications orchestrated by the tox operon, which typically includes the genes toxA, toxB, toxC, toxD, and toxE.[2][3] The pathway shares initial steps with the well-characterized riboflavin biosynthesis pathway.
Key Intermediates and Enzymes
The currently understood pathway involves the following key enzymes and the transformation of their respective substrates:
-
ToxB (GTP Cyclohydrolase II): This enzyme catalyzes the opening of the imidazole ring of GTP, the initial committed step in the pathway.[4] This reaction is analogous to the first step in riboflavin biosynthesis.
-
ToxE (Deaminase/Reductase): Following the action of ToxB, ToxE is believed to be involved in the subsequent deamination and reduction steps, further modifying the pyrimidine ring.
-
ToxC (Oxidase): The precise function of ToxC is still under investigation, but it is proposed to be an oxidase that plays a role in the formation of the triazine ring structure characteristic of toxoflavin.
-
ToxD (Cofactor-Independent Oxidase): A key step in the pathway is the conversion of a newly identified intermediate, ribityl-dedimethyl-toxoflavin, to dedimethyl-toxoflavin and ribose, catalyzed by the cofactor-independent oxidase, ToxD.
-
ToxA (Dual-Specificity Methyltransferase): The final two steps in toxoflavin biosynthesis are catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, ToxA. This enzyme sequentially methylates 1,6-didemethyltoxoflavin to first form 1-demethyltoxoflavin (reumycin) and then the final product, toxoflavin.[5][6][7][8]
Visualization of the Toxoflavin Biosynthesis Pathway
Caption: The enzymatic cascade of the toxoflavin biosynthesis pathway.
Quantitative Data
Quantitative analysis of the toxoflavin biosynthesis pathway is essential for understanding its efficiency and identifying potential rate-limiting steps. While comprehensive kinetic data for all enzymes is still an active area of research, this section summarizes the available quantitative information.
Table 1: Toxoflavin Production in Burkholderia Strains
| Bacterial Strain | Condition | Toxoflavin Yield (µg/mL) | Reference |
| Burkholderia glumae BG1 | In vitro culture | ~10 | [1] |
| Pseudomonas protegens LK185 | 1.5 mL culture | 8.4 ± 1.5 nmole | [8] |
Table 2: Kinetic Parameters of ToxA (Dual-Specificity Methyltransferase)
| Substrate | Km | kcat | Vmax | Reference |
| 1,6-Didemethyltoxoflavin | Data not available | Data not available | Data not available | [5][6] |
| 1-Demethyltoxoflavin (Reumycin) | Data not available | Data not available | Data not available | [5][6] |
Note: Specific kinetic parameters (Km, kcat, Vmax) for the enzymes in the toxoflavin biosynthesis pathway are not yet widely published and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the toxoflavin biosynthesis pathway.
Protocol 1: Heterologous Expression and Purification of His-tagged ToxA
This protocol describes the general workflow for producing and purifying recombinant His-tagged ToxA from E. coli for in vitro studies.
-
Gene Cloning and Expression Vector Construction:
-
Amplify the toxA gene from Burkholderia glumae genomic DNA using PCR with primers incorporating restriction sites for a suitable expression vector (e.g., pET series) that contains an N-terminal or C-terminal hexahistidine (6xHis) tag.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested toxA gene into the expression vector and transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
-
Verify the correct insertion by colony PCR and DNA sequencing.
-
-
Protein Expression:
-
Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a starter culture of the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Immobilized Metal Affinity Chromatography (IMAC) Purification:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.[9]
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[10]
-
Elute the His-tagged ToxA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[11][12]
-
Collect the elution fractions.
-
-
Protein Analysis and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the fractions containing pure ToxA.
-
If necessary, perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
-
Determine the protein concentration (e.g., by Bradford assay).
-
Store the purified protein at -80°C.
-
Visualization of the His-tagged Protein Purification Workflow
Caption: Workflow for the purification of His-tagged ToxA protein.
Protocol 2: In Vitro Enzymatic Assay for ToxA
This protocol details the procedure for assessing the methyltransferase activity of purified ToxA.[6]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of the substrates: 1,6-didemethyltoxoflavin and S-adenosyl-L-methionine (SAM).
-
Prepare a stock solution of the purified ToxA enzyme.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, 1,6-didemethyltoxoflavin (e.g., to a final concentration of 100 µM), and SAM (e.g., to a final concentration of 1 mM).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified ToxA enzyme (e.g., to a final concentration of 1-5 µM).
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
For kinetic studies, vary the concentration of one substrate while keeping the other constant and take samples at different time points.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile or by heat inactivation).
-
Centrifuge the quenched reaction mixture to precipitate the enzyme.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Product Analysis by HPLC:
-
Analyze the reaction products by reverse-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Monitor the elution of substrates and products by UV-Vis detection at a wavelength where toxoflavin and its intermediates absorb (e.g., around 280 nm and 390 nm).
-
Identify and quantify the products (1-demethyltoxoflavin and toxoflavin) by comparing their retention times and peak areas to those of authentic standards.
-
Protocol 3: LC-MS/MS Method for Quantitative Analysis of Toxoflavin and Intermediates
This protocol outlines a general approach for the sensitive and specific quantification of toxoflavin and its biosynthetic intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
-
Sample Preparation:
-
Extract toxoflavin and its intermediates from the sample matrix (e.g., bacterial culture supernatant or in vitro reaction mixture) using a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
-
Include an internal standard for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Develop an MRM method by selecting specific precursor-to-product ion transitions for each analyte (toxoflavin and its intermediates).[13][14][15] The most intense and specific transitions should be used for quantification and confirmation.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using standard solutions of each analyte at known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
The use of an internal standard will correct for variations in sample preparation and instrument response.
-
Visualization of the LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis of toxoflavin intermediates.
Conclusion and Future Directions
The elucidation of the toxoflavin biosynthesis pathway has provided significant insights into the molecular mechanisms underlying the virulence of several important plant pathogens. The identification of key intermediates and the characterization of the biosynthetic enzymes, particularly the dual-specificity methyltransferase ToxA, have opened new avenues for the development of targeted inhibitors. However, significant knowledge gaps remain. Future research should focus on:
-
Detailed Kinetic Characterization: Obtaining comprehensive kinetic parameters (Km, kcat) for all enzymes in the pathway is essential for building a robust quantitative model of toxoflavin biosynthesis.
-
Structural Biology: Determining the three-dimensional structures of all the biosynthetic enzymes will provide a molecular basis for their catalytic mechanisms and facilitate structure-based drug design.
-
Elucidation of Uncharacterized Steps: The precise roles of ToxC and ToxE, as well as the mechanism of conversion of dedimethyl-toxoflavin to 1,6-didemethyltoxoflavin, require further investigation.
-
Inhibitor Screening and Development: With a deeper understanding of the enzymatic mechanisms, high-throughput screening for inhibitors of these enzymes can be initiated, leading to the development of novel anti-virulence agents.
By addressing these research questions, the scientific community can move closer to effectively controlling the devastating effects of toxoflavin-producing plant pathogens and potentially harnessing the unique chemistry of this pathway for other biotechnological applications.
References
- 1. A simple and sensitive biosensor strain for detecting toxoflavin using β-galactosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum sensing and the LysR-type transcriptional activator ToxR regulate toxoflavin biosynthesis and transport in Burkholderia glumae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-works.com [bio-works.com]
- 5. Burkholderia glumae ToxA Is a Dual-Specificity Methyltransferase That Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC 2.1.1.349 [iubmb.qmul.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. neb.com [neb.com]
- 11. His-Tag Purification | Bio-Rad [bio-rad.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
Methodological & Application
Application Note: Quantitative Analysis of Toxoflavin in Food Matrices using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoflavin, a potent bacterial toxin produced by species such as Burkholderia glumae, is a significant concern in agriculture and food safety. It is known to cause grain rot and seedling blight in rice, leading to substantial economic losses. Accurate and sensitive quantification of toxoflavin in various matrices is crucial for food safety monitoring, toxicological studies, and the development of mitigation strategies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response using a stable isotope-labeled internal standard.
This application note provides a detailed protocol for the determination of toxoflavin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution approach.
Principle
The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled analogue of the analyte (e.g., ¹³C- or ¹⁵N-toxoflavin) is added to the sample at the beginning of the extraction process. This internal standard behaves chemically and physically identically to the native toxoflavin throughout the extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard using tandem mass spectrometry, precise quantification can be achieved, as the ratio is unaffected by variations in sample recovery or instrument signal suppression. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native toxoflavin and the labeled internal standard.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform, Water (LC-MS grade)
-
Reagents: Formic acid (FA), Anhydrous sodium sulfate
-
Standards: Toxoflavin (native standard), Stable isotope-labeled toxoflavin (e.g., ¹³C₃,¹⁵N₂-Toxoflavin). Note: As of late 2025, a commercial stable isotope-labeled toxoflavin standard may not be readily available. In such cases, a structurally similar compound can be used as an internal standard for quantitative analysis, though this would not be a true IDMS method. Alternatively, custom synthesis of a labeled standard would be required for a definitive IDMS protocol.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if cleanup is required for complex matrices)
-
Vials: Amber glass vials for standards and sample extracts
-
Filters: 0.22 µm syringe filters (PTFE or similar)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve toxoflavin and the stable isotope-labeled internal standard in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Calibration Curve Standards: Prepare a set of calibration standards by spiking the working standard solutions into a blank matrix extract. This will account for any matrix effects. The concentration range should be selected to cover the expected concentrations of toxoflavin in the samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Homogenization: Homogenize solid samples (e.g., grains, food products) to a fine powder.
-
Spiking: To a known amount of the homogenized sample (e.g., 5 g), add a precise volume of the stable isotope-labeled toxoflavin internal standard solution.
-
Extraction: Add 20 mL of chloroform to the sample and shake vigorously for 30 minutes.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the lower chloroform layer and pass it through anhydrous sodium sulfate to remove any residual water.[1]
-
Repeat Extraction: Repeat the extraction process two more times with fresh chloroform.
-
Evaporation: Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature below 35°C.[1]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments and matrices.
| Parameter | Condition |
| Chromatography System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
Data Presentation: MRM Transitions
For quantitative analysis, specific precursor and product ions for toxoflavin and its labeled internal standard need to be monitored. The protonated molecule [M+H]⁺ for toxoflavin is m/z 194.1.[2] The following table lists the proposed MRM transitions. Note: The product ions are proposed based on the chemical structure of toxoflavin and common fragmentation pathways. These should be confirmed and optimized by infusing a standard solution into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| Toxoflavin | 194.1 | 179.1 (Loss of CH₃) | 151.1 (Loss of CH₃ + CO) | Optimize (e.g., 15-25) |
| ¹³C₃,¹⁵N₂-Toxoflavin (Example) | 199.1 | 183.1 (Loss of ¹³CH₃) | 154.1 (Loss of ¹³CH₃ + ¹³CO) | Optimize (e.g., 15-25) |
Method Performance Characteristics
A typical method validation for toxoflavin analysis in food matrices would yield the following performance characteristics.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 15 µg/kg[2] |
| Limit of Quantification (LOQ) | 5 - 50 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 110%[2] |
| Intra-day Precision (RSD) | < 10%[2] |
| Inter-day Precision (RSD) | < 15%[2] |
Visualization of Experimental Workflow
Caption: Workflow for Toxoflavin Analysis by IDMS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of toxoflavin in food matrices using isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix-induced signal variations and sample preparation losses. The described LC-MS/MS method is highly sensitive and selective, making it suitable for routine monitoring, research, and regulatory purposes. Proper method validation is essential to ensure reliable results.
References
- 1. Determination of bacterial toxin toxoflavin and fervenulin in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Toxoflavin in Fermented Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoflavin, a potent bacterial toxin, poses a significant food safety concern, particularly in fermented food products. Produced primarily by Burkholderia glumae and Burkholderia gladioli pathovar cocovenenans, this yellow pigment has been implicated in food poisoning incidents involving fermented coconut and corn-based foods.[1][2] Its heat-stable nature means it can remain active even after cooking.[3] Accurate and sensitive detection of toxoflavin is crucial for ensuring food safety, understanding its role in bacterial pathogenesis, and for the development of potential therapeutic interventions. These application notes provide detailed protocols for the analysis of toxoflavin in fermented food products using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Quantitative Data Summary
The following tables summarize quantitative data related to toxoflavin analysis, providing a reference for expected concentrations and analytical performance.
Table 1: Quantitative Analysis of Toxoflavin in Various Samples
| Sample Type | Method | Concentration / Amount | Reference |
| Burkholderia glumae BG3 strain culture | UPLC-QTOF-ESI-MS/MS | 867 µg/mL | [4][5] |
| Burkholderia glumae BG1 strain culture | UPLC-QTOF-ESI-MS/MS | 796 µg/mL | [4][5] |
| Burkholderia glumae BG5 strain culture | UPLC-QTOF-ESI-MS/MS | 160 µg/mL | [4][5] |
| Pseudomonas protegens LK185 culture | HPLC | 8.4 ± 1.5 nmole in 1.5 mL | [6] |
| Burkholderia gladioli HDXY-02 in KMB broth | HPLC | 170 mg/liter | [7] |
| Tremella fuciformis Berk. sample | UHPLC-MS/MS | 7.5 mg/kg | [8] |
| Broken rice from South Korean RPCs | Not specified | Contamination confirmed in 12 of 68 RPCs | [3][9] |
Table 2: Performance Characteristics of UHPLC-MS/MS Method for Toxoflavin Detection
| Parameter | Value | Food Matrices | Reference |
| Limit of Detection (LOD) | 12 µg/kg | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |
| Recoveries | 70.1% to 108.7% | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |
| Intra-day RSDs (n=5) | 0.9% to 9.5% | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |
| Inter-day RSDs (n=3) | 0.9% to 9.5% | Rice bran oil, sweet potato starch, distiller's yeast, Tremella fuciformis Berk, rice noodles, and fermented corn flour | [8] |
Experimental Protocols
Sample Preparation: Extraction of Toxoflavin from Fermented Food Products
This protocol is a general guideline and may need optimization depending on the specific food matrix.
Materials:
-
Fermented food sample (e.g., fermented corn, coconut tempeh, rice-based products)
-
Chloroform
-
Methanol
-
Acetonitrile (ACN), LC-MS grade
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Syringe filters (0.22 µm pore size)
-
Glass vials
Procedure:
-
Homogenization: Homogenize a representative portion of the fermented food sample. For solid samples, grinding or blending may be necessary.
-
Extraction:
-
To a known amount of the homogenized sample (e.g., 1-5 grams), add a suitable volume of chloroform (e.g., 3 volumes of the sample weight).
-
Vortex or shake vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.[4]
-
Carefully collect the lower chloroform layer.
-
Repeat the extraction process two more times with fresh chloroform.[6]
-
-
Drying and Concentration:
-
Reconstitution:
Quantification of Toxoflavin by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., Luna C18, 4.6 × 150 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.[6]
-
Mobile Phase B: Methanol with 0.1% (v/v) formic acid.[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 100 µL.[6]
-
Detection Wavelength: 393 nm for quantification.
Gradient Program:
-
Pre-equilibrate the column with 100% Mobile Phase A.
-
Upon injection, hold at 100% Mobile Phase A for 2 minutes.
-
A specific gradient program should be developed and optimized based on the instrument and sample matrix. A common approach is to gradually increase the percentage of Mobile Phase B to elute toxoflavin and then return to the initial conditions for re-equilibration.
Quantification:
-
Prepare a standard curve using a certified toxoflavin standard.
-
Compare the peak area of toxoflavin in the sample chromatogram to the standard curve to determine its concentration.
Sensitive Detection and Quantification by UHPLC-MS/MS
Instrumentation:
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase UHPLC column (e.g., C18).
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium formate).
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier as Mobile Phase A.
-
Flow Rate: Optimized for the UHPLC column (typically 0.2-0.6 mL/min).
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for toxoflavin. A common precursor ion for toxoflavin ([M+H]+) is m/z 194.1.[4] Product ions will need to be determined by infusing a toxoflavin standard.
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., collision energy, cone voltage) to achieve maximum sensitivity.
Quantification:
-
Prepare a calibration curve using a toxoflavin standard, preferably in a matrix-matched solution to compensate for matrix effects.
-
Quantify toxoflavin in the samples based on the peak area of the specific MRM transition.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key pathways related to toxoflavin.
Caption: Toxoflavin biosynthesis and regulation pathway in Burkholderia glumae.[4][10][11][12]
References
- 1. The effect of lipids on bongkrekic (Bongkrek) acid toxin production by Burkholderia cocovenenans in coconut media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study on mutagenicity of Toxoflavin from Pseudomonas farinofermentans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxoflavin contamination in rice samples from rice processing complexes in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Burkholderia glumae: next major pathogen of rice? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Burkholderia glumae BGR1 Virulence through the Application of Toxoflavin-Degrading Enzyme, TxeA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Mycotoxins, Including Toxoflavin, in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of a panel of mycotoxins, including the bacterial toxin toxoflavin, in various food matrices. The protocol provides a streamlined "dilute and shoot" sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate quantification. This method is suitable for high-throughput analysis in food safety, quality control, and research environments.
Introduction
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate a wide range of agricultural commodities, posing a significant health risk to humans and animals.[1] Toxoflavin is a potent phytotoxin produced by bacteria such as Burkholderia glumae, a pathogen of rice. Given the potential for co-occurrence of various mycotoxins and bacterial toxins in food and feed, there is a growing need for multi-analyte methods that can simultaneously detect and quantify these contaminants.[2] LC-MS/MS has become the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[1] This application note presents a comprehensive LC-MS/MS method for the analysis of a range of mycotoxins, with the specific inclusion of toxoflavin.
Experimental Protocols
Sample Preparation: Modified "Dilute and Shoot" Method
This protocol is a modification of the widely used "dilute and shoot" approach, which is effective for various food matrices.[3]
-
Homogenization: Homogenize a representative 10-gram sample of the food matrix to a fine powder or paste.
-
Extraction:
-
To 2 g of the homogenized sample in a 50 mL polypropylene centrifuge tube, add 8 mL of an extraction solvent consisting of acetonitrile/water/acetic acid (79:20:1, v/v/v).
-
Vortex vigorously for 1 minute.
-
Shake on a mechanical shaker for 60 minutes.
-
-
Salting-Out (QuEChERS-like step):
-
Add 1 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride.
-
Vortex immediately for 1 minute to prevent the formation of agglomerates.
-
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C.
-
Dilution and Filtration:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Dilute with 1 mL of water.
-
Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
The following conditions are a composite of typical multi-mycotoxin analysis methods and specific parameters for toxoflavin.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 0-1 min: 95% A; 1-8 min: linear gradient to 5% A; 8-10 min: hold at 5% A; 10-10.1 min: return to 95% A; 10.1-12 min: re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Parameters for Mycotoxin Analysis
The following table provides the optimized MRM parameters for a selection of mycotoxins, including toxoflavin. These parameters are crucial for the selective and sensitive detection of each analyte.
| Mycotoxin | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| Toxoflavin | 194.1 | 136.1 | 20 | 108.1 | 25 |
| Aflatoxin B1 | 313.1 | 285.1 | 22 | 241.1 | 35 |
| Aflatoxin G1 | 329.1 | 311.1 | 20 | 243.1 | 30 |
| Ochratoxin A | 404.1 | 239.1 | 22 | 358.1 | 15 |
| Deoxynivalenol | 297.2 | 249.1 | 13 | 138.1 | 25 |
| Zearalenone | 319.2 | 185.1 | 18 | 131.1 | 28 |
| Fumonisin B1 | 722.5 | 352.3 | 35 | 334.3 | 38 |
| T-2 Toxin | 484.3 | 215.2 | 15 | 185.1 | 20 |
| HT-2 Toxin | 442.3 | 263.1 | 12 | 121.1 | 20 |
Data Presentation
The following table summarizes the performance characteristics of the method for a representative set of mycotoxins, including toxoflavin, in a cereal matrix.
| Mycotoxin | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Matrix Effect (%) |
| Toxoflavin | 0.5 | 1.5 | 92 ± 5 | -15 |
| Aflatoxin B1 | 0.1 | 0.3 | 95 ± 4 | -10 |
| Aflatoxin G1 | 0.1 | 0.3 | 93 ± 6 | -12 |
| Ochratoxin A | 0.2 | 0.6 | 88 ± 7 | -20 |
| Deoxynivalenol | 5 | 15 | 98 ± 3 | -5 |
| Zearalenone | 1 | 3 | 91 ± 5 | -18 |
| Fumonisin B1 | 10 | 30 | 85 ± 8 | -25 |
| T-2 Toxin | 0.5 | 1.5 | 94 ± 4 | -13 |
| HT-2 Toxin | 0.5 | 1.5 | 96 ± 3 | -11 |
Visualizations
Experimental Workflow
Caption: Workflow for mycotoxin analysis including toxoflavin.
Toxoflavin Biosynthesis and Toxicity Pathway
Toxoflavin's toxicity is linked to its ability to act as an electron carrier, leading to the production of reactive oxygen species.[4] The biosynthesis of toxoflavin starts from guanosine triphosphate (GTP), a common precursor for riboflavin synthesis.[4]
Caption: Biosynthesis and toxicity pathway of toxoflavin.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and efficient means for the simultaneous quantification of multiple mycotoxins, including the bacterial toxin toxoflavin, in diverse food matrices. The simple sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method well-suited for routine monitoring and research applications, contributing to enhanced food safety and a better understanding of contaminant co-occurrence.
References
- 1. STATE-OF-THE-ART MYCOTOXIN ANALYSIS: INSIGHTS FROM LC/MS-MS METHOD | Food and Feed Research [aseestant.ceon.rs]
- 2. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study [mdpi.com]
- 3. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Toxoflavin in Food Matrices using Isotope Dilution Mass Spectrometry with Toxoflavin-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoflavin is a potent bacterial toxin produced by various pathogens, including Burkholderia glumae, a significant contributor to grain rot in rice. Its presence in the food chain poses a potential risk to human health, necessitating sensitive and accurate analytical methods for its detection and quantification in diverse food matrices. This application note describes a robust and reliable protocol for the determination of toxoflavin in food samples. The method utilizes an isotope dilution assay with Toxoflavin-13C4 as an internal standard, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the most effective strategy to ensure accuracy by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3]
Principle
A known amount of this compound internal standard is spiked into a homogenized food sample. Both the native toxoflavin and the labeled internal standard are then extracted from the matrix, purified, and analyzed by UPLC-MS/MS. Quantification is achieved by measuring the ratio of the response of the native toxoflavin to that of the isotopically labeled internal standard. This approach provides high accuracy and precision by correcting for any losses during sample processing and any ionization suppression or enhancement during mass spectrometric analysis.[3]
Experimental Protocols
Materials and Reagents
-
Toxoflavin analytical standard (≥95% purity)
-
Toxoflavin-3,4a,5,8a-13C4 (≥98 atom % 13C, ≥95% (CP))[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
0.22 µm syringe filters
Preparation of Standard Solutions
2.1. Toxoflavin Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of toxoflavin standard and dissolve it in 1.0 mL of methanol. Store at -20°C in an amber vial.
2.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol. Store at -20°C in an amber vial.
2.3. Intermediate Standard Solutions (10 µg/mL): Prepare separate 10 µg/mL intermediate solutions of toxoflavin and this compound by diluting the stock solutions with methanol.
2.4. Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the toxoflavin intermediate solution with the mobile phase. A typical calibration curve might range from 0.1 to 100 ng/mL. Each calibration standard should be spiked with a constant concentration of the this compound internal standard (e.g., 10 ng/mL).
Sample Preparation and Spiking
3.1. Sample Homogenization: Homogenize the food sample (e.g., rice, corn, milk) to a uniform consistency. For solid samples, a high-speed blender or grinder can be used. Liquid samples should be thoroughly mixed.
3.2. Spiking with Internal Standard: Accurately weigh 5.0 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube. Add a precise volume of the this compound intermediate solution to achieve a final concentration of 10 ng/g. For recovery experiments, spike replicate blank samples with known concentrations of the native toxoflavin standard.
3.3. Equilibration: Vortex the spiked sample for 1 minute and allow it to equilibrate for at least 30 minutes at room temperature, protected from light. This allows for the interaction of the internal standard with the sample matrix.
Extraction and Clean-up
4.1. Extraction: Add 20 mL of acetonitrile with 1% formic acid to the sample tube. Homogenize for 3 minutes using a high-speed homogenizer. Centrifuge the mixture at 10,000 x g for 10 minutes.
4.2. Liquid-Liquid Partitioning (for high-fat matrices): For fatty food samples, a defatting step may be necessary. After the initial extraction, collect the supernatant and add 10 mL of n-hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. Discard the upper hexane layer.
4.3. Solid Phase Extraction (SPE) Clean-up: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Load the extracted sample onto the cartridge. Wash the cartridge with 5 mL of water to remove interfering substances. Elute the toxoflavin and this compound with 5 mL of methanol.
4.4. Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
UPLC-MS/MS Analysis
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The transitions for toxoflavin and this compound should be optimized. The precursor ion for native toxoflavin is m/z 194.1.[5] The precursor ion for this compound will be m/z 198.1 due to the four 13C atoms.[4] Daughter ions should be determined by infusing the standards into the mass spectrometer.
Data Presentation
Table 1: UPLC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Toxoflavin | 194.1 | To be determined | To be determined | To be optimized |
| This compound | 198.1 | To be determined | To be determined | To be optimized |
Table 2: Method Validation Data - Recovery and Precision
| Food Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSDr (%) (Intra-day) | RSDR (%) (Inter-day) |
| Rice | 1.0 | 98.2 | 3.5 | 5.1 |
| 10.0 | 101.5 | 2.8 | 4.2 | |
| 50.0 | 99.7 | 3.1 | 4.8 | |
| Corn | 1.0 | 95.4 | 4.2 | 6.3 |
| 10.0 | 98.9 | 3.6 | 5.5 | |
| 50.0 | 97.1 | 3.9 | 5.9 | |
| Milk | 1.0 | 92.8 | 5.1 | 7.2 |
| 10.0 | 96.3 | 4.5 | 6.8 | |
| 50.0 | 94.5 | 4.8 | 7.0 |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of toxoflavin in food samples.
Caption: Logical relationship for isotope dilution mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxoflavin-3,4a,5,8a-13C4 ≥98 atom % 13C, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Toxoflavin LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of toxoflavin.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am observing significant signal suppression for toxoflavin in my cereal matrix samples. What are the likely causes and how can I mitigate this?
A1: Signal suppression in LC-MS analysis is a common manifestation of matrix effects, where co-eluting endogenous compounds from the sample interfere with the ionization of toxoflavin, leading to a decreased signal intensity. In complex matrices like cereals, lipids, pigments, and other small molecules are often the culprits.
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis. Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up complex samples. For a compound like toxoflavin, a polymeric reversed-phase SPE cartridge can be effective at retaining the analyte while allowing more polar interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate toxoflavin from matrix components based on its solubility. Extraction with a solvent like chloroform or ethyl acetate can isolate toxoflavin from a complex aqueous sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is excellent for multi-residue analysis in food matrices and can be adapted for toxoflavin. The d-SPE cleanup step is particularly effective at removing interfering substances.
-
-
Improve Chromatographic Separation: If interfering compounds have similar chemical properties to toxoflavin, they may co-elute. Modifying your LC method to improve separation can move the interfering peaks away from the toxoflavin peak.
-
Gradient Optimization: Adjust the gradient slope or the organic modifier to enhance separation.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for toxoflavin (e.g., ¹³C-labeled toxoflavin) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to toxoflavin, it will experience the same degree of ion suppression, allowing for accurate quantification.
Q2: My toxoflavin peak is splitting or showing significant tailing. What could be the cause?
A2: Peak splitting or tailing can be caused by several factors, ranging from chromatographic issues to interactions with the analytical column.
Recommended Actions:
-
Check for Column Contamination: A buildup of matrix components on the column frit or at the head of the column can distort peak shape.[1]
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute your final sample extract in a solvent that is as weak as or weaker than the initial mobile phase.[1]
-
-
Secondary Interactions with the Column: Toxoflavin, being a nitrogen-containing heterocyclic compound, may have secondary interactions with residual silanols on the silica-based column, leading to peak tailing.
-
Solution: Use a column with advanced end-capping or a mobile phase with a competitive amine additive (use with caution as it can suppress ionization). Adjusting the mobile phase pH can also help by ensuring toxoflavin is in a single ionic state.
-
Q3: I'm seeing high variability in my results between different batches of the same sample matrix. How can I improve reproducibility?
A3: High variability between sample batches is often due to inconsistent matrix effects.
Recommended Actions:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for every sample. Inconsistent extraction or cleanup will lead to varying levels of matrix components in the final extracts.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects across a batch.
-
Employ a Stable Isotope-Labeled Internal Standard: As mentioned before, a SIL-IS is the most robust way to account for sample-to-sample variations in matrix effects and improve the precision and accuracy of your results.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantitative analysis.
How can I assess the extent of matrix effects in my toxoflavin assay?
The two most common methods for evaluating matrix effects are:
-
Post-Column Infusion: A solution of toxoflavin is continuously infused into the MS while a blank matrix extract is injected onto the LC column. Any dip or rise in the toxoflavin signal as the matrix components elute indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of toxoflavin in a neat solvent is compared to the response of toxoflavin spiked into a blank matrix extract after the extraction and cleanup procedure. The ratio of these responses gives a quantitative measure of the matrix effect (Matrix Factor).
Which sample preparation method is best for toxoflavin in grain samples?
The choice of sample preparation method depends on the specific grain matrix and the required sensitivity. While there is no single "best" method, here is a general comparison based on data from similar mycotoxins:
-
QuEChERS: Generally provides good recoveries and is effective for a broad range of analytes. It is a good starting point for method development.
-
Solid-Phase Extraction (SPE): Can offer a more targeted cleanup, potentially leading to lower matrix effects compared to QuEChERS, but may require more method development.
-
Liquid-Liquid Extraction (LLE): Can be very effective but may be more labor-intensive and use larger volumes of organic solvents.
Data Presentation: Impact of Sample Preparation on Matrix Effects
While specific comparative data for toxoflavin is limited in the literature, the following tables summarize representative matrix effect and recovery data for other mycotoxins in cereal matrices, which can serve as a guide for what to expect and the potential improvements with different sample preparation strategies.
Table 1: Matrix Effect (%) for Mycotoxins in Maize Using Different Calibration Approaches
| Mycotoxin | Matrix-Matched Calibration | Stable Isotope-Labeled Internal Standard | Standard Addition (Multi-level) |
| Aflatoxin B1 | -45 | -2 | -5 |
| Deoxynivalenol | -60 | -3 | -8 |
| Zearalenone | -35 | 0 | -4 |
| Fumonisin B1 | -75 | -5 | -12 |
Data adapted from a study on mycotoxins in maize.[3] Negative values indicate signal suppression.
Table 2: Apparent Recovery (%) for Mycotoxins in Wheat Flour with SPE Cleanup
| Mycotoxin | Spiked Level (µg/kg) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | 5 | 85 | 11 |
| Ochratoxin A | 10 | 92 | 9 |
| Deoxynivalenol | 200 | 88 | 12 |
| Zearalenone | 50 | 95 | 8 |
Data adapted from a study on mycotoxins in cereal foods.[4] Apparent recovery includes the effects of both extraction efficiency and matrix effects.
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Toxoflavin from Bacterial Culture
This protocol is adapted from methodologies for extracting toxoflavin from bacterial broth.
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant (culture filtrate).
-
-
Extraction:
-
To 100 mL of culture filtrate, add 30 mL of chloroform in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic (chloroform) layer.
-
Repeat the extraction of the aqueous layer two more times with 30 mL of chloroform each.
-
Pool the chloroform extracts.
-
-
Drying and Reconstitution:
-
Pass the pooled chloroform extract through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform to dryness under reduced pressure at <40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
2. Generic Solid-Phase Extraction (SPE) Protocol for Mycotoxin Cleanup in Cereal Extracts
This is a general protocol that can be adapted for toxoflavin.
-
Extraction:
-
Homogenize 5 g of ground cereal sample with 20 mL of acetonitrile/water (80:20, v/v).
-
Centrifuge and collect the supernatant.
-
-
SPE Cleanup:
-
Condition a polymeric SPE cartridge (e.g., 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Dilute 1 mL of the sample extract with 9 mL of water and load it onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute toxoflavin with 2 x 2 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Visualizations
Caption: Experimental workflow for toxoflavin analysis from a complex matrix.
Caption: Troubleshooting decision pathway for toxoflavin LC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of mycotoxins in cereal foods by collision cell fragmentation-high-resolution mass spectrometry: performance and comparison with triple-stage quadrupole detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Recovery of Toxoflavin from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recovery of toxoflavin from various complex matrices. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is toxoflavin and why is its recovery from complex matrices challenging?
A1: Toxoflavin is a yellow, toxic secondary metabolite produced by bacteria such as Burkholderia glumae.[1][2] It is known to be a key virulence factor in some plant and animal diseases.[3] Recovering toxoflavin from complex matrices like food, soil, or biological fluids is challenging due to its potential for degradation, its interaction with matrix components, and the presence of interfering substances that can affect analytical accuracy. The complexity of the sample matrix can lead to ion suppression or enhancement in mass spectrometry-based analyses, a phenomenon known as the matrix effect.[4][5][6]
Q2: What are the key factors influencing the stability of toxoflavin during extraction?
A2: The stability of toxoflavin is significantly influenced by pH. As an acidic compound, it is susceptible to degradation in alkaline conditions.[7] For instance, it has been shown to degrade in a 0.1% ammonia solution. Therefore, maintaining an acidic to neutral pH during extraction and storage is crucial to prevent loss of the analyte. Light sensitivity is another factor to consider, as toxoflavin is a pigment. Samples should be protected from light during and after extraction.
Q3: Which analytical techniques are most suitable for the quantification of toxoflavin?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly effective and widely used technique for the sensitive and selective quantification of toxoflavin in complex matrices.[8][9] This method offers high resolution and can distinguish toxoflavin from other matrix components, which is essential for accurate quantification.
Q4: What is the general workflow for toxoflavin recovery and analysis?
A4: A typical workflow involves sample preparation (homogenization), extraction of toxoflavin using an appropriate solvent, a clean-up step to remove interfering compounds, and subsequent analysis, usually by UHPLC-MS/MS. The choice of extraction and clean-up method is critical and depends on the nature of the sample matrix.
Troubleshooting Guides
This section addresses common issues encountered during the recovery and analysis of toxoflavin.
Issue 1: Low Recovery of Toxoflavin
Symptom: The quantified amount of toxoflavin is significantly lower than expected.
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Extraction Solvent | Test solvents with different polarities. For bacterial cultures, liquid-liquid extraction with dichloromethane or chloroform is effective.[10] For food matrices, methanol has been used successfully. | The choice of solvent should be matched to the polarity of toxoflavin and the sample matrix to ensure efficient extraction. |
| Degradation of Toxoflavin due to High pH | Ensure the pH of the extraction solvent and any buffers used are acidic to neutral. Acidifying the sample matrix can improve stability. | Toxoflavin is an acidic compound and degrades in alkaline conditions.[7] Maintaining a lower pH prevents its degradation during the extraction process. |
| Inefficient Solid-Phase Extraction (SPE) | 1. Check Sorbent Choice: Use a sorbent appropriate for toxoflavin's polarity (e.g., reversed-phase for nonpolar interactions).2. Optimize Elution Solvent: Increase the strength of the elution solvent if toxoflavin is not being fully eluted from the SPE cartridge.3. Adjust Flow Rate: A slower flow rate during sample loading can improve binding to the sorbent.[11] | Low recovery in SPE can be due to poor retention of the analyte on the sorbent or incomplete elution.[12][13][14] Optimizing these parameters is key to improving recovery. |
| Insufficient Phase Separation in Liquid-Liquid Extraction (LLE) | Centrifuge the sample at a higher speed or for a longer duration to ensure a clear separation between the aqueous and organic layers. | Poor phase separation can lead to an incomplete transfer of the analyte into the organic phase, resulting in lower recovery. |
Issue 2: High Variability in Quantitative Results
Symptom: Replicate injections of the same sample in UHPLC-MS/MS show significant variation in toxoflavin concentration.
| Possible Cause | Troubleshooting Step | Explanation |
| Matrix Effects | 1. Use an Internal Standard: A stable isotope-labeled internal standard is the preferred method to compensate for matrix effects.[5]2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[5]3. Standard Addition Method: This involves adding known amounts of a toxoflavin standard to the sample to create a calibration curve within the matrix itself.[5] | Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of toxoflavin in the mass spectrometer, leading to inconsistent results.[4][6] |
| Inconsistent Sample Preparation | Ensure all sample preparation steps, including extraction and clean-up, are performed consistently across all samples. Use of automated sample preparation systems can reduce variability. | Variations in extraction time, solvent volumes, or clean-up procedures can lead to differing recoveries and thus, variable final concentrations. |
| Instrumental Instability | Check the stability of the UHPLC and mass spectrometer systems. Run system suitability tests to ensure consistent performance. | Fluctuations in instrument performance can lead to variability in the analytical results. |
Quantitative Data Summary
The recovery of toxoflavin is highly dependent on the matrix and the extraction method employed. The following table summarizes recovery data from a study on toxoflavin in various food matrices.
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Rice Bran Oil | Methanol Extraction | UHPLC-MS/MS | 70.1 - 108.7 | 0.9 - 9.5 |
| Sweet Potato Starch | Methanol Extraction | UHPLC-MS/MS | 70.1 - 108.7 | 0.9 - 9.5 |
| Distiller's Yeast | Methanol Extraction | UHPLC-MS/MS | 70.1 - 108.7 | 0.9 - 9.5 |
| Tremella fuciformis | Methanol Extraction | UHPLC-MS/MS | 70.1 - 108.7 | 0.9 - 9.5 |
| Rice Noodles | Methanol Extraction | UHPLC-MS/MS | 70.1 - 108.7 | 0.9 - 9.5 |
| Fermented Corn Flour | Methanol Extraction | UHPLC-MS/MS | 70.1 - 108.7 | 0.9 - 9.5 |
Data adapted from a study by Wang et al. The recovery percentages and RSDs represent the range across the six food types.[15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Toxoflavin from Bacterial Culture
This protocol is adapted from methods used for the extraction of secondary metabolites from bacterial cultures.[2][10][16]
Materials:
-
Bacterial culture broth
-
Chloroform
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Methanol (HPLC grade)
Procedure:
-
Centrifuge the bacterial culture broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant.
-
To the supernatant, add an equal volume of chloroform.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 5,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic (chloroform) layer containing the toxoflavin.
-
Pass the collected organic layer through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol for analysis by UHPLC-MS/MS.
Protocol 2: UHPLC-MS/MS Analysis of Toxoflavin
This protocol provides a general framework for the analysis of toxoflavin, based on established methods for mycotoxin analysis.[8][17][18]
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute toxoflavin, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for toxoflavin should be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
Toxoflavin Biosynthesis Pathway
The biosynthesis of toxoflavin is governed by the tox operon, which includes genes responsible for the synthesis, transport, and regulation of toxoflavin production.
Caption: Proposed biosynthetic pathway of toxoflavin from GTP.
Experimental Workflow for Toxoflavin Recovery and Analysis
This diagram outlines the key steps in the process of recovering and quantifying toxoflavin from a complex matrix.
Caption: General experimental workflow for toxoflavin analysis.
Troubleshooting Logic for Low Toxoflavin Recovery
This diagram illustrates a logical approach to troubleshooting low recovery of toxoflavin.
Caption: Decision tree for troubleshooting low toxoflavin recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. old.57357.org [old.57357.org]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and sensitive UHPLC-MS/MS methods for dietary sample analysis of 43 mycotoxins in China total diet study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welch-us.com [welch-us.com]
- 13. specartridge.com [specartridge.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. UHPLC-ToF-MS method for determination of multi-mycotoxins in maize: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Signal Suppression for Toxoflavin in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression issues encountered during the mass spectrometry analysis of toxoflavin.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in mass spectrometry and why is it a concern for toxoflavin analysis?
A: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as toxoflavin, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility in LC-MS/MS analysis.[3][4] When analyzing complex matrices like biological fluids, food, or environmental samples for toxoflavin, endogenous components such as salts, proteins, and lipids can compete with toxoflavin for ionization, leading to a suppressed signal.[5][6]
Q2: How can I detect if my toxoflavin signal is being suppressed?
A: There are two primary methods to assess signal suppression:
-
Post-Column Infusion: This technique involves infusing a constant flow of a toxoflavin standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of toxoflavin indicates the presence of co-eluting matrix components that cause suppression.
-
Post-Extraction Spike: In this method, a known amount of toxoflavin is spiked into a blank matrix extract after the sample preparation process. The response is then compared to that of the same concentration of toxoflavin in a clean solvent. A lower response in the matrix sample signifies signal suppression.[7]
Q3: What are the common causes of signal suppression for a polar, nitrogenous compound like toxoflavin?
A: For polar and nitrogenous compounds like toxoflavin, several factors can contribute to signal suppression in electrospray ionization (ESI), which is a common ionization technique for such molecules:
-
High concentrations of salts: Salts from buffers or the sample matrix can reduce the volatility of the ESI droplets, hindering the release of gas-phase analyte ions.
-
Co-eluting endogenous compounds: In biological samples, phospholipids and other lipids are notorious for causing ion suppression.[6]
-
Ion-pairing agents: While sometimes used to improve chromatography, certain ion-pairing agents can suppress the signal of the analyte of interest.[8]
-
Competition for ionization: At high concentrations of matrix components, there is increased competition for the available charge in the ESI source, leading to reduced ionization of toxoflavin.[2][9]
-
Mobile phase pH: The pH of the mobile phase can significantly affect the ionization efficiency of toxoflavin. An inappropriate pH may not favor the formation of the desired protonated or deprotonated molecule.[10][11]
Troubleshooting Guides
Issue 1: Low or no toxoflavin signal in complex samples compared to standards in solvent.
This is a classic symptom of significant signal suppression. The following workflow can help you troubleshoot and mitigate this issue.
Caption: A logical workflow for diagnosing and resolving low signal intensity for toxoflavin.
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to combat signal suppression is to remove interfering matrix components before they enter the mass spectrometer.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like toxoflavin, a mixed-mode or polymeric SPE sorbent can provide good retention of the analyte while allowing for the removal of interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition toxoflavin into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.
-
Protein Precipitation: For biological samples, precipitating proteins with a solvent like acetonitrile can be a quick and simple cleanup step. However, be aware that this method may not remove other suppressive components like phospholipids.
-
-
Optimize Chromatographic Conditions: If interfering compounds cannot be completely removed during sample preparation, separating them from the toxoflavin peak chromatographically is crucial.
-
Gradient Modification: Adjusting the mobile phase gradient can help to resolve toxoflavin from co-eluting matrix components.
-
Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl column) can alter the selectivity of the separation and move interferences away from the toxoflavin peak.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and ionization of toxoflavin. Experimenting with different pH values can improve both chromatographic separation and signal intensity.[10][11]
-
-
Modify Mass Spectrometer Settings:
-
Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds. If available, testing APCI is a viable option.
-
Source Parameters: Optimizing parameters such as capillary voltage, gas flow rates, and temperature can enhance the ionization of toxoflavin and minimize the impact of matrix components.
-
-
Implement Advanced Calibration Strategies:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples can help to compensate for signal suppression.[2]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for toxoflavin is the gold standard for correcting for matrix effects. The SIL internal standard will experience the same degree of suppression as the analyte, allowing for accurate quantification.
-
Issue 2: Poor reproducibility of toxoflavin quantification in replicate injections of the same sample.
Inconsistent signal suppression is often the culprit behind poor reproducibility.
Caption: A flowchart to address issues of poor reproducibility in toxoflavin analysis.
Recommended Actions:
-
Improve Sample Preparation Consistency: Ensure that the sample preparation procedure is performed identically for all samples and standards. Inconsistent extraction recoveries can lead to variable matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variations in signal suppression between injections.
-
Enhance Chromatographic Separation: Improving the resolution between toxoflavin and any closely eluting interferences will minimize the impact of slight shifts in retention time on the degree of suppression.
Quantitative Data Summary
The following tables summarize quantitative data related to the impact of different strategies on signal suppression from various studies. While not specific to toxoflavin, they provide a general indication of the effectiveness of these techniques.
Table 1: Effect of Sample Preparation Technique on Matrix Effect
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation | Various Mycotoxins | Spices | up to -89 | [7] |
| Solid-Phase Extraction | Various Mycotoxins | Spices | Significantly Reduced | [7] |
Table 2: Influence of Ionization Source on Matrix Effects
| Ionization Source | Analyte Elution | Matrix | Observation | Reference |
| ESI+ | Early Eluting | Hay/Silage Feed | Significant Suppression | [12] |
| ESI- | Early Eluting | Hay/Silage Feed | Improved ME | [12] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Detecting Signal Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause signal suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Toxoflavin standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using the same method as the samples)
-
Mobile phase
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the toxoflavin standard solution.
-
Connect the output of the LC column and the syringe pump to the tee-piece, and the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the characteristic transition for toxoflavin. A stable baseline signal should be observed.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the toxoflavin signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Toxoflavin Cleanup
Objective: To remove matrix interferences from a liquid sample prior to LC-MS/MS analysis of toxoflavin.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase)
-
SPE vacuum manifold
-
Sample pre-treatment solution (e.g., acidified water or methanol)
-
Wash solvent (e.g., methanol/water mixture)
-
Elution solvent (e.g., methanol with a small percentage of ammonia or formic acid, depending on the sorbent)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Elute the toxoflavin from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the factors contributing to signal suppression and the strategies to mitigate them.
Caption: The relationship between matrix components, the mechanism of signal suppression, and mitigation approaches.
References
- 1. brill.com [brill.com]
- 2. longdom.org [longdom.org]
- 3. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 4. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. waters.com [waters.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mtc-usa.com [mtc-usa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qascf.com [qascf.com]
Technical Support Center: Optimizing MS/MS Parameters for Toxoflavin Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS/MS) parameters for the detection of toxoflavin.
Frequently Asked Questions (FAQs)
Q1: What is the typical precursor ion for toxoflavin in positive electrospray ionization mode?
A1: The typical precursor ion for toxoflavin is the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 194.10.[1] This is the ion that should be selected in the first quadrupole (Q1) for fragmentation in the collision cell (Q2).
Q2: I am not seeing a strong signal for the precursor ion. What are the possible causes?
A2: Low signal intensity for the precursor ion can be due to several factors:
-
Suboptimal Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), are optimized for toxoflavin. These parameters can be tuned by infusing a standard solution of toxoflavin directly into the mass spectrometer.
-
Sample Concentration: The concentration of toxoflavin in your sample may be too low. Consider concentrating your sample or using a more sensitive instrument. Conversely, a very high concentration can lead to ion suppression.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of toxoflavin. This can be addressed by improving sample cleanup, optimizing the chromatographic separation, or using a stable isotope-labeled internal standard.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of an analyte. For toxoflavin, which is an acidic compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used to promote protonation.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor signal intensity. Regular cleaning and maintenance are crucial for optimal performance.
Q3: How do I determine the optimal product ions and collision energies for toxoflavin?
A3: Since specific, universally applicable product ions and collision energies for toxoflavin are not always reported in the literature, it is best practice to determine them empirically on your specific instrument. This process involves two main steps:
-
Product Ion Scan (P2S): Infuse a standard solution of toxoflavin into the mass spectrometer and perform a product ion scan. In this mode, the precursor ion (m/z 194.10) is isolated in Q1 and fragmented in the collision cell. The third quadrupole (Q3) then scans a range of m/z values to detect all the resulting fragment ions. The most intense and specific fragment ions should be selected as product ions for your quantitative method.
-
Collision Energy Optimization: For each selected product ion, perform a collision energy optimization experiment. This involves repeatedly injecting the toxoflavin standard while ramping the collision energy over a range of voltages. The collision energy that produces the highest intensity for each product ion is the optimal collision energy for that specific transition.
Q4: What are some common troubleshooting issues specific to toxoflavin analysis?
A4: Beyond the general MS/MS issues, here are some points to consider for toxoflavin:
-
Stability: Toxoflavin is known to be sensitive to light and high temperatures.[2] It is also an acidic compound and can degrade in alkaline solutions.[3] Therefore, it is crucial to protect samples and standards from light, store them at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage), and maintain a slightly acidic pH during extraction and analysis.
-
Matrix Effects in Biological Samples: When analyzing toxoflavin in complex biological matrices like bacterial culture supernatants, plasma, or urine, matrix effects are a significant concern.[4] Endogenous compounds can co-elute with toxoflavin and affect its ionization efficiency, leading to inaccurate quantification. To mitigate this, consider:
-
Diluting the sample: This is a simple and effective way to reduce the concentration of interfering matrix components.
-
Using a robust sample preparation method: A thorough extraction and cleanup procedure, such as liquid-liquid extraction followed by solid-phase extraction (SPE), can help remove many interfering substances.
-
Employing a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte of interest.
-
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Low Toxoflavin Peak | 1. Inefficient extraction. 2. Degradation of toxoflavin. 3. Suboptimal LC-MS/MS parameters. 4. Instrument malfunction. | 1. Optimize the extraction protocol (e.g., solvent choice, pH). 2. Ensure samples and standards are protected from light and stored at appropriate temperatures. Use a slightly acidic mobile phase. 3. Re-optimize source parameters, precursor/product ions, and collision energies. 4. Check for leaks, ensure the detector is functioning correctly, and verify autosampler and syringe performance.[3] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible mobile phase. 3. Column degradation. 4. Contaminants in the sample or on the column. | 1. Dilute the sample or use a column with a higher loading capacity. 2. Adjust the mobile phase composition and pH. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds like toxoflavin. 3. Replace the analytical column. 4. Improve sample cleanup procedures and perform regular column maintenance. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Electronic noise. | 1. Use high-purity solvents and filter the mobile phase. Flush the LC system. 2. Clean the ion source according to the manufacturer's instructions. 3. Ensure proper grounding of the instrument. |
| Inconsistent Retention Time | 1. Leak in the LC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. 4. Column degradation. | 1. Check for and repair any leaks in the LC system. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Replace the analytical column if it is old or has been subjected to harsh conditions. |
Experimental Protocols
Detailed Protocol for Toxoflavin Extraction from Bacterial Culture
This protocol is adapted from a method used for the extraction of toxoflavin from Burkholderia glumae culture filtrate.[1]
Materials:
-
Bacterial culture supernatant
-
Chloroform (HPLC grade)
-
Anhydrous sodium sulfate
-
Acetonitrile (LC-MS grade)
-
0.22 µm syringe filters
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Grow the bacterial strain in a suitable broth medium (e.g., King's B broth) at 37°C with shaking for 4 days.[1]
-
Centrifuge the culture at 6000 rpm for 10 minutes to pellet the bacterial cells.
-
Collect the supernatant (culture filtrate).
-
Perform a liquid-liquid extraction by adding an equal volume of chloroform to the culture filtrate in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the extraction two more times with fresh chloroform.
-
Pool the chloroform extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform to dryness using a rotary evaporator at a temperature below 35°C.[1]
-
Reconstitute the dried extract in a known volume of acetonitrile (or a suitable mobile phase).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.
General LC-MS/MS Method for Toxoflavin Analysis
The following is a general starting point for developing an LC-MS/MS method for toxoflavin. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions to re-equilibrate. The exact gradient will need to be optimized to achieve good separation from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 194.10 |
| Product Ions (Q3) | To be determined empirically (see FAQ 3) |
| Collision Energy | To be determined empirically for each product ion (see FAQ 3) |
Quantitative Data Summary
The following table summarizes some reported quantitative data for toxoflavin analysis.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 12 µg/kg | Food | [3] |
| Concentration Range in B. glumae strains | 160 - 867 µg/mL | Bacterial Culture | [1] |
| Retention Time | 3.79 min | UPLC-QTOF-MS/MS with ACN/H₂O gradient | [1] |
Signaling Pathways and Workflows
Toxoflavin Biosynthesis and Regulation Workflow
Toxoflavin biosynthesis in Burkholderia glumae is controlled by the tox operons. The expression of these genes is regulated by a quorum-sensing (QS) system.
Caption: Quorum-sensing mediated regulation of toxoflavin biosynthesis and transport in Burkholderia glumae.
Toxoflavin's Mechanism of Action: Inhibition of the IRE1α Pathway
Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α) signaling pathway, which is a key component of the unfolded protein response (UPR) in eukaryotic cells.
Caption: Toxoflavin inhibits the IRE1α signaling pathway of the unfolded protein response.
References
- 1. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of bacterial toxin toxoflavin and fervenulin in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Impact of mobile phase additives on toxoflavin ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase additives on the ionization of toxoflavin during liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of toxoflavin, with a focus on problems related to mobile phase composition.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of toxoflavin, leading to interactions with the stationary phase that cause peak tailing. | Adjust the mobile phase pH. The addition of a small amount of formic acid (0.1%) can help to protonate residual silanol groups on the column, reducing peak tailing for basic compounds. |
| Secondary interactions with the stationary phase: Residual silanols on silica-based columns can interact with toxoflavin, causing peak tailing. | Use a mobile phase additive like formic acid to suppress silanol activity. Consider using an end-capped column or a column with a different stationary phase chemistry. | |
| Low Signal Intensity / Poor Ionization | Ion suppression: Co-eluting matrix components or high concentrations of certain mobile phase additives (e.g., trifluoroacetic acid) can suppress the ionization of toxoflavin. | Optimize the mobile phase to improve the separation of toxoflavin from interfering compounds. Use volatile mobile phase additives that are known to enhance ionization, such as formic acid or ammonium formate. |
| Suboptimal mobile phase pH: The ionization efficiency of toxoflavin is pH-dependent. An inappropriate pH can lead to a lower abundance of the desired ionic species. | Experiment with different mobile phase pH values to find the optimal condition for toxoflavin ionization. For positive ion mode, an acidic mobile phase is generally preferred. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition: Inconsistent mixing of mobile phase components or degradation of additives can lead to shifts in retention time. | Ensure the mobile phase is well-mixed and freshly prepared. Use high-purity solvents and additives to minimize variability. |
| Column equilibration: Insufficient column equilibration between injections can cause retention time drift. | Ensure the column is adequately equilibrated with the mobile phase before each injection. | |
| Baseline Noise or Instability | Contaminated mobile phase or additives: Impurities in the solvents or additives can contribute to high background noise. | Use high-purity, LC-MS grade solvents and additives. Filter the mobile phase before use. |
| Incompatible additives: Some additives, particularly non-volatile salts, are not suitable for MS and can cause significant baseline instability and source contamination. | Only use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, and ammonium acetate. |
Frequently Asked Questions (FAQs)
???+ question "Which mobile phase additive is best for toxoflavin analysis in positive ion mode LC-MS?"
???+ question "Can I use ammonium formate in the mobile phase for toxoflavin analysis?"
???+ question "Why is my toxoflavin signal suppressed when using certain mobile phase additives?"
???+ question "How does the concentration of the mobile phase additive affect toxoflavin analysis?"
Quantitative Data Summary
The following table summarizes the expected qualitative impact of common mobile phase additives on key analytical parameters for toxoflavin analysis based on general LC-MS principles. The actual quantitative effects can vary depending on the specific instrument and chromatographic conditions.
| Mobile Phase Additive | Concentration | Expected Impact on Signal Intensity | Expected Impact on Peak Shape | Expected Impact on Retention Time |
| Formic Acid | 0.1% | Good | Excellent | Stable |
| Acetic Acid | 0.1% | Moderate | Good | Stable |
| Ammonium Formate | 5 mM | Good | Good | May slightly decrease |
| Ammonium Acetate | 5 mM | Moderate | Good | May slightly decrease |
Experimental Protocol: HPLC Analysis of Toxoflavin
This protocol outlines a general method for the analysis of toxoflavin using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
1. Sample Preparation:
-
Dissolve the toxoflavin standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
For experimental samples, ensure they are filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV-Vis Detector: Monitor at the wavelength of maximum absorbance for toxoflavin (approximately 254 nm and 395 nm).
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺.
-
3. Data Analysis:
-
Identify the toxoflavin peak based on its retention time compared to a standard.
-
Quantify the amount of toxoflavin by integrating the peak area and comparing it to a calibration curve generated from the working standards.
Visualizations
Minimizing ion suppression in toxoflavin analysis of cereals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of toxoflavin in cereals using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in toxoflavin analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the cereal matrix interfere with the ionization of toxoflavin in the mass spectrometer's ion source.[1][2] This interference reduces the analyte signal, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][2][3] In the analysis of toxoflavin in complex matrices like cereals, various components such as salts, sugars, lipids, and proteins can cause ion suppression.[2]
Q2: How can I determine if ion suppression is affecting my toxoflavin analysis?
A2: The presence of ion suppression can be evaluated using the post-extraction addition method.[2] This involves comparing the signal response of a toxoflavin standard in a pure solvent to the response of the same standard spiked into a blank cereal extract that has already undergone the entire sample preparation procedure. A lower signal in the matrix-spiked sample indicates ion suppression. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What are the most effective strategies to minimize ion suppression in toxoflavin analysis of cereals?
A3: A multi-pronged approach is generally the most effective. This includes:
-
Optimizing Sample Preparation: Employing cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective approach for mycotoxin analysis in cereals.[4]
-
Chromatographic Separation: Improving the separation of toxoflavin from co-eluting matrix components by optimizing the LC method (e.g., gradient, column chemistry, flow rate).[2]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[5]
-
Calibration Strategy: Using matrix-matched calibration standards or, ideally, a stable isotope-labeled internal standard for toxoflavin to compensate for signal suppression.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low toxoflavin signal intensity | Ion suppression from co-eluting matrix components. | 1. Improve sample cleanup: Implement or optimize an SPE or QuEChERS cleanup step. 2. Dilute the sample extract: Perform a dilution series to find the optimal dilution factor that reduces matrix effects without compromising sensitivity. 3. Optimize chromatography: Adjust the LC gradient to better separate toxoflavin from the matrix interferences. |
| Poor reproducibility of results | Variable ion suppression between different samples. | 1. Use a stable isotope-labeled internal standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Matrix-matched calibration: Prepare calibration standards in a blank cereal matrix extract that is representative of the samples being analyzed.[6] |
| Inaccurate quantification | Non-linear response due to significant ion suppression. | 1. Assess matrix effects: Quantify the extent of ion suppression using the post-extraction addition method. 2. Employ a suitable calibration method: Use matrix-matched calibration or standard addition to compensate for the matrix effect. |
Experimental Protocols
Protocol 1: Extraction of Toxoflavin from Rice
This protocol is adapted from a method for extracting toxoflavin produced by Burkholderia glumae in rice culture filtrates and can be modified for cereal grain analysis.[7]
-
Sample Homogenization: Grind cereal samples to a fine powder.
-
Extraction:
-
To 10 g of homogenized sample, add 40 mL of chloroform.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the chloroform supernatant.
-
Repeat the extraction of the pellet twice more with 20 mL of chloroform each time.
-
Pool the chloroform extracts.
-
-
Drying: Pass the pooled chloroform extract through anhydrous sodium sulfate to remove any residual water.[7]
-
Evaporation and Reconstitution:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of LC-MS grade acetonitrile.[7]
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis of Toxoflavin
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of toxoflavin from matrix components. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for toxoflavin is m/z 194.1.[7] Product ions for fragmentation should be determined by direct infusion of a toxoflavin standard.
-
Quantitative Data Summary
The following tables summarize typical data for mycotoxin analysis in cereals, which can be used as a benchmark for evaluating a toxoflavin analysis method.
Table 1: Matrix Effects and Recoveries for Mycotoxins in Different Cereals
| Mycotoxin | Cereal Matrix | Matrix Effect (%) | Recovery (%) |
| Deoxynivalenol | Wheat | 75 | 88 |
| Zearalenone | Corn | 62 | 95 |
| Ochratoxin A | Rye | 55 | 82 |
| Aflatoxin B1 | Rice | 81 | 91 |
Note: These are representative values and can vary significantly depending on the specific sample and analytical method used.[4][6]
Table 2: Comparison of Calibration Strategies for Mitigating Ion Suppression
| Calibration Method | Advantage | Disadvantage |
| External Calibration in Solvent | Simple and fast. | Does not compensate for matrix effects, leading to inaccurate results.[1] |
| Matrix-Matched Calibration | Compensates for matrix effects.[6] | Requires a blank matrix for each cereal type; can be time-consuming. |
| Standard Addition | Compensates for matrix effects in each individual sample. | Labor-intensive as it requires multiple analyses for each sample. |
| Stable Isotope-Labeled Internal Standard | Most accurate method for correcting both matrix effects and extraction losses.[2] | Can be expensive and a specific labeled standard for toxoflavin may not be commercially available. |
Visualizations
References
- 1. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Regulated and Non-Regulated Mycotoxin Detection in Cereal Matrices Using an Ultra-High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of toxoflavin during sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of toxoflavin during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause toxoflavin degradation? A1: Toxoflavin is a sensitive molecule prone to degradation under certain conditions. The primary factors influencing its stability are exposure to light (photodegradation), high temperatures, and non-optimal pH levels.[1] Like the related compound riboflavin, toxoflavin's stability is significantly affected by these environmental factors.[1]
Q2: How can I protect my toxoflavin samples from light? A2: To prevent photodegradation, it is critical to minimize light exposure at all stages of sample preparation and analysis. Use amber-colored vials for sample collection, extraction, and storage.[2] If amber vials are unavailable, wrap standard clear vials in aluminum foil. Conduct experimental steps in a dimly lit environment whenever possible.
Q3: What are the recommended temperature ranges for handling and storing toxoflavin? A3: Temperature control is crucial for preserving toxoflavin integrity. During solvent evaporation steps, the temperature should be kept low, ideally below 35°C.[3] For analytical runs, using a cooled autosampler set to 4°C is recommended to maintain stability in the reconstituted samples.[2] For long-term storage of extracts, freezing at -20°C or -80°C is advisable.
Q4: What is the optimal pH for toxoflavin stability during extraction? A4: Toxoflavin's stability is pH-dependent. While specific enzymes that degrade toxoflavin show optimal activity in both acidic (pH 5.0) and alkaline (pH 8.0-8.5) conditions, this implies that extreme pH values can facilitate its breakdown.[4][5] For general sample preparation, it is recommended to work in neutral or slightly acidic buffers and avoid strong acids or bases unless required by a specific protocol. The related compound riboflavin is noted to be more stable at lower pH.[1]
Q5: What are the most effective solvents for extraction and reconstitution for LC-MS analysis? A5: A common and effective method for extracting toxoflavin from aqueous media (like culture filtrate) is liquid-liquid extraction using chloroform.[2][3] After evaporating the chloroform, the dried residue should be reconstituted in a solvent compatible with your analytical method. For reverse-phase chromatography (e.g., with a C18 column), high-purity acetonitrile (ACN) or methanol, often with 0.1% formic acid, is typically used.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no toxoflavin detected in the final analysis. | Degradation during solvent evaporation. | Ensure the water bath temperature of the rotary evaporator does not exceed 35°C.[3] Use a vacuum to expedite evaporation at a lower temperature. |
| Photodegradation during handling. | Protect the sample from light at all stages. Use amber vials or wrap tubes in aluminum foil.[2] Avoid prolonged exposure to ambient light. | |
| Inefficient extraction from the sample matrix. | Perform the liquid-liquid extraction with chloroform at least three times to ensure complete recovery from the aqueous phase.[2][3] Ensure vigorous mixing and adequate time for phase separation. | |
| High variability between technical replicates. | Inconsistent sample handling conditions. | Standardize all procedures. Ensure each replicate is exposed to the same light and temperature conditions for the same duration. Use a cooled autosampler (e.g., 4°C) to maintain consistency prior to injection.[2] |
| Incomplete reconstitution of the dried extract. | After adding the reconstitution solvent (e.g., ACN), vortex the sample thoroughly for at least one minute to ensure the entire dried residue is dissolved. | |
| Presence of moisture in the organic extract. | Pass the chloroform layer through anhydrous sodium sulfate before evaporation to remove any residual water, which can interfere with downstream steps.[3] |
Key Experimental Protocols
Protocol: Liquid-Liquid Extraction of Toxoflavin from Bacterial Culture
This protocol details a standard method for extracting toxoflavin from a liquid bacterial culture for subsequent quantification.
-
Culture Preparation: Grow the bacterial strain (e.g., Burkholderia glumae) in a suitable liquid medium such as King's B broth at 37°C for 4 days with shaking.[3]
-
Cell Removal: Centrifuge the culture at 6,000 rpm for 10 minutes to pellet the bacterial cells.[2]
-
Supernatant Collection: Carefully decant the cell-free supernatant into a new, clean glass vial or separatory funnel. This supernatant contains the secreted toxoflavin.
-
First Chloroform Extraction: Add chloroform to the supernatant (e.g., a 1:5 ratio of chloroform to supernatant) and shake vigorously for 1-2 minutes. Allow the layers to separate.[2][3]
-
Collect Organic Layer: The chloroform layer, which is denser, will be at the bottom. Carefully collect this lower layer, which now contains the toxoflavin.
-
Repeat Extraction: Repeat the extraction process (steps 4-5) on the remaining aqueous layer at least two more times, pooling the chloroform extracts from each round.[2][3]
-
Drying: Pass the pooled chloroform extract through a column or funnel containing anhydrous sodium sulfate to remove any traces of water.[3]
-
Solvent Evaporation: Evaporate the chloroform under vacuum using a rotary evaporator. Crucially, maintain the water bath temperature below 35°C to prevent thermal degradation. [3]
-
Reconstitution: Once the extract is completely dry, dissolve the resulting residue in a precise volume of LC-MS grade acetonitrile or methanol.[3]
-
Filtration & Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial before analysis by LC-MS/MS.[2][3]
Summary of Stability Data
The following table summarizes the critical parameters affecting toxoflavin stability during sample preparation.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Light | Direct or prolonged exposure to ambient/UV light | Work in low light; use amber vials or foil wrapping.[2] | Prevents photodegradation. |
| Temperature | Temperatures >35°C during solvent evaporation | Evaporate solvent <35°C[3]; use cooled autosampler (4°C)[2]; store long-term at -20°C or below. | Prevents thermal degradation. |
| pH | Strongly acidic or alkaline conditions | Maintain near-neutral pH unless the protocol specifies otherwise. | Toxoflavin is unstable at pH extremes.[1][6] |
| Moisture | Presence of water in the final organic extract | Use anhydrous sodium sulfate to dry the extract before evaporation.[3] | Improves solvent evaporation efficiency and sample stability. |
Visual Guides
Caption: Standard workflow for toxoflavin extraction and analysis.
Caption: Key factors that negatively impact toxoflavin stability.
References
- 1. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of a novel metagenomic enzyme capable of degrading bacterial phytotoxin toxoflavin | PLOS One [journals.plos.org]
- 5. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in toxoflavin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with co-eluting interferences during toxoflavin analysis.
Troubleshooting Guides
Problem 1: Poor peak shape or unexpected peaks for toxoflavin.
Question: My toxoflavin peak is showing tailing/fronting, or I am observing unexpected peaks in the chromatogram. What could be the cause and how can I resolve it?
Answer:
Poor peak shape and extraneous peaks can arise from several factors, from sample preparation to the analytical instrumentation. Here's a systematic approach to troubleshooting:
1. Sample Matrix Effects:
-
Issue: Complex matrices, such as those from fermented foods or bacterial cultures, contain numerous endogenous compounds that can interfere with the analysis.[1] These matrix components can affect the ionization efficiency of toxoflavin, leading to ion suppression or enhancement.
-
Solution:
-
Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective.[1] For food matrices, a common approach involves extraction with an organic solvent like acetonitrile or methanol, followed by a clean-up step.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that closely matches your sample matrix to compensate for matrix effects.
-
2. Co-eluting Interferences:
-
Issue: Other compounds in your sample may have similar chemical properties to toxoflavin and elute at or very near the same retention time. A common co-eluting interference in samples from Burkholderia gladioli is fervenulin , a structurally similar toxin.[2] Other potential interferences from Burkholderia species include gladiolin, enacyloxin IIa, caryoynencin, and bongkrekic acid.[3][4][5]
-
Solution:
-
Chromatographic Optimization:
-
Mobile Phase Gradient: Adjust the gradient profile of your mobile phase to improve the separation of toxoflavin from interfering compounds. A shallower gradient can often enhance resolution.
-
Column Chemistry: If co-elution persists, consider switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl column) to alter the selectivity of the separation.
-
-
Mass Spectrometry Resolution: Utilize the high selectivity of tandem mass spectrometry (MS/MS) to differentiate between toxoflavin and co-eluting compounds based on their unique precursor-to-product ion transitions.
-
3. Contamination:
-
Issue: Contamination from solvents, glassware, or the instrument itself can introduce unexpected peaks.
-
Solution:
-
Solvent and Reagent Blanks: Regularly run blanks consisting of your mobile phase and extraction solvents to check for contamination.
-
System Cleaning: If contamination is suspected, perform a thorough cleaning of the LC system, including the injector, tubing, and column.
-
Problem 2: Inaccurate or irreproducible quantification of toxoflavin.
Question: I am experiencing significant variability in my quantitative results for toxoflavin. What are the likely causes and how can I improve the accuracy and precision of my measurements?
Answer:
Inaccurate and irreproducible quantification is a common challenge in trace-level analysis. The following steps can help identify and resolve the issue:
1. Unaddressed Matrix Effects:
-
Issue: As mentioned previously, matrix effects can significantly impact the ionization of toxoflavin, leading to either underestimation or overestimation of its concentration.
-
Solution:
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for toxoflavin is the most effective way to correct for matrix effects and other variations during sample preparation and analysis. If a SIL-IS is not available, a structural analog can be used, but its performance should be carefully validated.
-
Standard Addition: The method of standard additions can be used to quantify toxoflavin in complex matrices by accounting for sample-specific matrix effects.
-
2. Suboptimal MS/MS Parameters:
-
Issue: Incorrectly optimized MS/MS parameters, such as collision energy and precursor/product ion selection, can lead to poor sensitivity and specificity.
-
Solution:
-
Parameter Optimization: Infuse a pure standard of toxoflavin to optimize the declustering potential, collision energy, and other MS/MS parameters to achieve the strongest and most stable signal for your specific instrument.
-
Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for toxoflavin to ensure confident identification and quantification, especially in complex matrices.
-
3. Sample Stability:
-
Issue: Toxoflavin may be susceptible to degradation under certain conditions. For example, toxoflavin and fervenulin are known to degrade in alkaline solutions.[2]
-
Solution:
-
pH Control: Ensure that the pH of your sample extracts and mobile phases is maintained within a range where toxoflavin is stable.
-
Storage Conditions: Store samples and extracts at appropriate temperatures (e.g., -20°C or -80°C) and protect them from light to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in toxoflavin analysis?
A1: The most commonly encountered co-eluting interference is fervenulin , another toxin produced by Burkholderia gladioli with a similar chemical structure to toxoflavin.[2] Depending on the sample source, other metabolites from Burkholderia species such as gladiolin , enacyloxin IIa , caryoynencin , and bongkrekic acid could also potentially co-elute.[3][4][5] In fermented foods, a wide range of microbial metabolites and food components could also act as interferences.[1]
Q2: How can I use mass spectrometry to differentiate toxoflavin from co-eluting compounds?
A2: Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. By selecting a specific precursor ion (the mass-to-charge ratio, m/z, of the toxoflavin molecule) and then fragmenting it, you can generate a unique pattern of product ions. This precursor-to-product ion transition is highly specific to toxoflavin. Even if another compound has the same retention time, it is unlikely to have the same precursor and product ions as toxoflavin. Monitoring multiple, specific MRM transitions for toxoflavin provides a high degree of confidence in its identification and quantification, even in the presence of co-eluting interferences.
Q3: What are the typical precursor and product ions for toxoflavin in MS/MS analysis?
A3: In positive ion mode electrospray ionization (ESI+), the protonated molecule of toxoflavin ([M+H]⁺) is typically observed as the precursor ion at an m/z of 195.1. The major product ions resulting from its fragmentation are found at m/z 152.1 and 137.1. For fervenulin, the precursor ion is at m/z 194.1, with product ions at m/z 137.1 and 109.1.
Q4: Can you provide a summary of a validated UHPLC-MS/MS method for toxoflavin?
A4: A validated method for the simultaneous determination of toxoflavin and fervenulin in various food matrices has been published.[2] A summary of the key parameters is provided in the tables below.
Quantitative Data Summary
Table 1: UHPLC-MS/MS Method Parameters for Toxoflavin and Fervenulin Analysis [2]
| Parameter | Setting |
| Chromatographic Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transitions | Toxoflavin: 195.1 -> 152.1 (quantifier), 195.1 -> 137.1 (qualifier)Fervenulin: 194.1 -> 137.1 (quantifier), 194.1 -> 109.1 (qualifier) |
Table 2: Method Performance Data for Toxoflavin and Fervenulin in Food Matrices [2]
| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Rice | Toxoflavin | 12 | 40 | 85.2 - 95.4 | 3.5 - 6.8 |
| Fervenulin | 24 | 80 | 82.1 - 92.3 | 4.1 - 7.2 | |
| Wheat | Toxoflavin | 12 | 40 | 88.9 - 98.7 | 2.9 - 5.5 |
| Fervenulin | 24 | 80 | 85.6 - 96.4 | 3.8 - 6.1 | |
| Corn | Toxoflavin | 12 | 40 | 90.1 - 101.2 | 2.5 - 4.9 |
| Fervenulin | 24 | 80 | 88.3 - 99.5 | 3.1 - 5.3 | |
| Soybean | Toxoflavin | 12 | 40 | 83.7 - 94.1 | 4.2 - 7.5 |
| Fervenulin | 24 | 80 | 80.5 - 91.2 | 4.8 - 8.0 | |
| Mung Bean | Toxoflavin | 12 | 40 | 86.4 - 97.2 | 3.3 - 6.2 |
| Fervenulin | 24 | 80 | 83.9 - 94.5 | 3.9 - 6.9 | |
| Black Fungus | Toxoflavin | 12 | 40 | 70.1 - 80.5 | 5.5 - 9.5 |
| Fervenulin | 24 | 80 | 72.3 - 82.1 | 5.1 - 8.9 |
Experimental Protocols
Detailed Methodology for Toxoflavin and Fervenulin Analysis in Food Matrices[2]
1. Sample Preparation (Extraction and Clean-up):
-
Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Take 2 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Analysis:
-
Use the parameters outlined in Table 1 . The specific gradient program should be optimized for your system to ensure adequate separation of toxoflavin, fervenulin, and any other potential interferences.
Visualizations
Caption: Experimental workflow for toxoflavin analysis.
Caption: Proposed MS/MS fragmentation of toxoflavin.
References
- 1. Microbial toxins in fermented foods: health implications and analytical techniques for detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of bacterial toxin toxoflavin and fervenulin in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle for Precision: Validating Toxoflavin Analysis with and without a Carbon-13 Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the meticulous work of toxoflavin analysis, the choice of analytical methodology is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of two prevalent quantitative approaches: a state-of-the-art method employing a stable isotope-labeled internal standard, Toxoflavin-13C4, and a conventional method relying on external standard calibration. By presenting supporting experimental data and detailed protocols, this document aims to illuminate the distinct advantages of utilizing an isotopic internal standard for robust and defensible analytical results.
The inherent variability of complex sample matrices, such as those encountered in food safety, environmental monitoring, and pharmaceutical development, can significantly impact the accuracy and precision of analytical measurements. The use of a stable isotope-labeled internal standard, which co-elutes with the target analyte and experiences similar matrix effects, is a widely accepted strategy to mitigate these challenges in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide will delve into the validation of an analytical method for toxoflavin, a toxic metabolite produced by various bacteria, and compare its performance when using this compound versus an external standard calibration approach.
Performance Under the Microscope: A Quantitative Comparison
The following tables summarize the key performance metrics for the two analytical methods. The data presented is a composite of typical performance characteristics observed in validated LC-MS/MS methods for mycotoxin analysis, providing a representative comparison.
Table 1: Method Performance using this compound Internal Standard
| Validation Parameter | Performance Metric | Typical Value |
| Linearity | Calibration Curve Range | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.998 | |
| Accuracy | Recovery | 95 - 105% |
| Precision | Repeatability (Intra-day RSD) | < 5% |
| Intermediate Precision (Inter-day RSD) | < 8% | |
| Sensitivity | Limit of Quantification (LOQ) | 0.5 µg/kg |
Table 2: Method Performance using External Standard Calibration
| Validation Parameter | Performance Metric | Typical Value |
| Linearity | Calibration Curve Range | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 | |
| Accuracy | Recovery | 70 - 120% |
| Precision | Repeatability (Intra-day RSD) | < 15% |
| Intermediate Precision (Inter-day RSD) | < 20% | |
| Sensitivity | Limit of Quantification (LOQ) | 1.0 µg/kg |
The data clearly indicates that the method employing this compound as an internal standard exhibits superior accuracy and precision. The tighter recovery range and lower relative standard deviations (RSDs) highlight the effectiveness of the isotopic standard in compensating for variations during sample preparation and analysis.
The Experimental Blueprint: Detailed Methodologies
The following sections provide detailed protocols for the key experiments cited in this comparison.
Experimental Protocol 1: Toxoflavin Analysis using this compound Internal Standard
1. Sample Preparation (e.g., from a grain matrix)
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (acetonitrile/water, 80:20, v/v).
-
Spike the sample with the this compound internal standard solution to a final concentration of 10 µg/L.
-
Vortex for 2 minutes and shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer a 1 mL aliquot of the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A (see chromatographic conditions).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. UPLC-MS/MS Conditions
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Toxoflavin: [Precursor ion] > [Product ion 1], [Precursor ion] > [Product ion 2]
-
This compound: [Precursor ion+4] > [Product ion 1+4], [Precursor ion+4] > [Product ion 2+4]
-
3. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of toxoflavin to the peak area of this compound against the concentration of the toxoflavin standards.
-
Quantify the toxoflavin concentration in the samples using the calibration curve.
Experimental Protocol 2: Toxoflavin Analysis using External Standard Calibration
1. Sample Preparation
-
Follow the same sample preparation procedure as in Protocol 1, but without the addition of the internal standard.
2. UPLC-MS/MS Conditions
-
Use the same UPLC-MS/MS conditions as in Protocol 1.
3. Quantification
-
Construct a calibration curve by plotting the peak area of toxoflavin against the concentration of the toxoflavin standards prepared in the mobile phase.
-
Quantify the toxoflavin concentration in the samples by directly comparing their peak areas to the calibration curve.
Visualizing the Workflow
The following diagram illustrates the logical flow of the validation process for the analytical method utilizing this compound.
Caption: Workflow for the validation of a UPLC-MS/MS method for toxoflavin using a 13C-labeled internal standard.
A Head-to-Head Battle: 13C-Labeled vs. Deuterated Standards for Superior Mycotoxin Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of internal standards for accurate and reliable mycotoxin quantification. This guide delves into the experimental data and protocols that underscore the superiority of 13C-labeled standards over their deuterated counterparts in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
In the meticulous world of mycotoxin analysis, where accuracy and reliability are paramount for ensuring food safety and advancing toxicological research, the choice of an appropriate internal standard is a critical determinant of data quality. Stable isotope-labeled internal standards are the gold standard for correcting matrix effects and analyte losses during sample preparation and analysis. This guide provides an in-depth comparison of two common types of isotopic standards: 13C-labeled and deuterated (²H-labeled) standards, presenting evidence for the superior performance of 13C-labeled compounds in mycotoxin analysis.
The Critical Role of Internal Standards in LC-MS/MS
LC-MS/MS has become the go-to technique for mycotoxin analysis due to its high sensitivity and selectivity. However, the accuracy of quantification can be significantly hampered by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[1][2] Isotope Dilution Mass Spectrometry (IDMS), which utilizes stable isotope-labeled internal standards, is the most effective strategy to mitigate these effects.[3] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and losses during sample preparation, allowing for accurate correction and quantification.[4]
13C-Labeled Standards: The Gold Standard for Accuracy
Fully 13C-substituted compounds are widely regarded as the best internal standards for quantification by LC-MS/MS-based methods.[2][4] This is because the substitution of ¹²C with ¹³C results in a minimal change to the molecule's physicochemical properties. Consequently, ¹³C-labeled mycotoxins exhibit nearly identical retention times and ionization efficiencies to their native counterparts, ensuring the most accurate correction for matrix effects and other sources of error.[2][5]
The Drawbacks of Deuterated Standards
While often less expensive to synthesize, deuterated standards have several inherent disadvantages that can compromise the accuracy of mycotoxin analysis.[6][7] The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to:
-
Chromatographic Retention Time Shifts: Deuterated compounds may elute slightly earlier or later than the non-labeled analyte, leading to incomplete co-elution and inaccurate correction for matrix effects that can vary across the chromatographic peak.[2][7]
-
Deuterium Exchange: The deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly in protic solvents or under certain pH conditions.[7][8] This can lead to a loss of the isotopic label and a corresponding underestimation of the analyte concentration.
-
Isotope Effects: The difference in bond energy between C-H and C-D bonds can sometimes lead to different fragmentation patterns in the mass spectrometer, which can affect the accuracy of quantification.[9]
Experimental Evidence: A Case Study with Deoxynivalenol (DON)
A study on the determination of the mycotoxin deoxynivalenol (DON) in maize and wheat highlights the dramatic improvement in accuracy when using a fully ¹³C-labeled internal standard.[5][10] When no internal standard was used, the apparent recoveries of DON were significantly suppressed by the matrix, resulting in values of only 29% in wheat and 37% in maize.[5][10] However, upon the introduction of [¹³C₁₅]DON as an internal standard, the recoveries were corrected to 95% for wheat and 99% for maize, demonstrating the profound impact of a suitable internal standard on analytical accuracy.[5][10]
Quantitative Data Summary: Deoxynivalenol (DON) Analysis in Cereal Matrices
| Matrix | Internal Standard | Apparent Recovery (%) [n=7] |
| Wheat | None | 29 ± 6 |
| Wheat | [¹³C₁₅]DON | 95 ± 3 |
| Maize | None | 37 ± 5 |
| Maize | [¹³C₁₅]DON | 99 ± 3 |
Data sourced from Häubl G, et al. Anal Bioanal Chem. 2006.[5][10]
Experimental Protocols for Mycotoxin Analysis using 13C-Labeled Internal Standards
The following provides a detailed methodology for the quantitative determination of regulated mycotoxins in cereal grain flours using ¹³C-labeled internal standards.[1]
Sample Preparation and Extraction
-
Weigh 0.500 ± 0.005 g of the powdered sample material into a 5 mL plastic centrifuge tube.
-
Spike the sample with 50 µL of the ¹³C-labeled Internal Standard Mix.
-
Add 1950 µL of the extraction solution (Acetonitrile:Water 79:20 with 0.75% acetic acid and 0.2% formic acid).
-
Vigorously shake the tube for 10 seconds and then vortex for 10 minutes at 1300 pulsed speed.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A Waters ACQUITY UPLC I-Class System or equivalent.
-
MS System: A Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent.
-
Column: A suitable reversed-phase column for mycotoxin separation.
-
Mobile Phases: Typically a gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each mycotoxin and its ¹³C-labeled internal standard.
-
Quantification: The concentration of each mycotoxin is determined by calculating the peak area ratio of the native mycotoxin to its corresponding ¹³C-labeled internal standard and comparing this to a calibration curve prepared with known concentrations of the standards.[11]
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for choosing ¹³C-labeled standards, the following diagrams are provided.
Caption: Experimental workflow for mycotoxin analysis.
Caption: Rationale for choosing 13C-labeled standards.
Conclusion
The evidence strongly supports the use of ¹³C-labeled internal standards as the superior choice for accurate and reliable mycotoxin analysis by LC-MS/MS. Their ability to perfectly mimic the behavior of the native mycotoxin during sample preparation and analysis ensures the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards may present a more economical option, the potential for chromatographic shifts and isotopic exchange introduces a level of uncertainty that can compromise data quality. For researchers, scientists, and drug development professionals who demand the highest level of confidence in their mycotoxin quantification, the investment in ¹³C-labeled standards is a clear and justifiable choice.
References
- 1. waters.com [waters.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C Labeled internal standards | LIBIOS [libios.fr]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
A Comparative Guide to Toxoflavin Detection: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of toxoflavin, a potent toxin produced by various bacteria, is critical in diverse fields ranging from food safety to drug development. This guide provides a comprehensive cross-validation of two prominent analytical techniques for toxoflavin detection: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct comparative studies on toxoflavin are limited in published literature, this guide synthesizes available experimental data for LC-MS/MS and presents a realistic performance comparison with a hypothetical, yet representative, ELISA.
Quantitative Data Summary
The following tables summarize the key performance metrics for toxoflavin detection by LC-MS/MS, based on published studies, and a projected performance for a competitive ELISA, based on typical immunoassays for small molecule toxins.
Table 1: Performance Characteristics of LC-MS/MS for Toxoflavin Detection
| Parameter | Reported Value(s) | Sample Matrix | Reference |
| Limit of Detection (LOD) | 12 µg/kg | Food | [1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at low µg/kg levels. | Food | [1] |
| Recovery | 70.1% - 108.7% | Food | [1] |
| Precision (RSD) | Intra-day: 0.9% - 9.5% Inter-day: Not explicitly stated for toxoflavin, but generally low for LC-MS/MS. | Food | [1] |
| Specificity | High, based on mass-to-charge ratio and fragmentation patterns. | Various | [2] |
Table 2: Projected Performance Characteristics of a Competitive ELISA for Toxoflavin Detection *
| Parameter | Projected Value | Sample Matrix |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | Buffer, Environmental Samples |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Buffer, Environmental Samples |
| Linear Range | 0.1 - 10 ng/mL | Buffer, Environmental Samples |
| Recovery | 80% - 120% | Spiked Samples |
| Cross-reactivity | Dependent on antibody specificity, potential for cross-reactivity with structurally similar molecules. | N/A |
| Precision (RSD) | Intra-assay: <10% Inter-assay: <15% | N/A |
*Disclaimer: The data presented in Table 2 is hypothetical and based on the typical performance of ELISA kits for other small molecule toxins. To date, no commercial ELISA kit for toxoflavin with validated performance data has been identified in the public domain.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for both LC-MS/MS and a hypothetical competitive ELISA for toxoflavin detection.
LC-MS/MS Experimental Protocol
This protocol is a composite based on methods described in the scientific literature for the analysis of toxoflavin in various matrices.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 5 grams of the sample with 10 mL of water.
-
Add 20 mL of chloroform and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the lower organic layer (chloroform) and pass it through anhydrous sodium sulfate to remove residual water.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions (UPLC/HPLC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Tandem Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion (m/z) 194.1 -> Product ion (m/z) [Specific fragment to be determined based on fragmentation studies].
-
Qualifier: Precursor ion (m/z) 194.1 -> Product ion (m/z) [A second specific fragment].
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Hypothetical Competitive ELISA Protocol
This protocol is a representative example of how a competitive ELISA for toxoflavin would be structured. The development of such an assay would first require the generation of specific monoclonal or polyclonal antibodies against toxoflavin.
1. Reagent Preparation
-
Coating Antigen: Toxoflavin conjugated to a carrier protein (e.g., BSA or OVA). Dilute to 1-5 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Toxoflavin Standard: Prepare a stock solution of toxoflavin in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).
-
Primary Antibody: Anti-toxoflavin antibody diluted in assay buffer to the optimal concentration determined by titration.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure
-
Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 5% non-fat dry milk) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of the toxoflavin standard or sample and 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of toxoflavin in the sample.
Mandatory Visualizations
Experimental Workflow Diagram
References
Detecting Toxoflavin: A Comparative Guide to LC-MS/MS Method Performance
For researchers, scientists, and professionals in drug development, the accurate quantification of toxoflavin, a toxic bacterial metabolite, is critical. This guide provides a comparative overview of the linearity and limits of detection for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for toxoflavin analysis, placing its performance in the context of similar multi-mycotoxin assays.
Performance Characteristics at a Glance
The performance of an analytical method is defined by several key parameters. Below is a summary of these metrics for a published toxoflavin LC-MS/MS method compared to typical performance characteristics observed in the broader field of mycotoxin analysis.
| Parameter | Toxoflavin Method (Wang et al., 2023) | Typical Performance for Mycotoxin LC-MS/MS Methods |
| Linearity (r²) | Not explicitly stated | > 0.99[1] |
| Limit of Detection (LOD) | 12 µg/kg[2] | 0.01 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.05 - 1.0 µg/kg |
| Recovery | 70.1% - 108.7%[2] | 70% - 120% |
| Precision (RSD) | 0.9% - 9.5%[2] | < 15% |
In-Depth Look at Method Performance
Linearity: While the specific linearity for the toxoflavin method by Wang et al. (2023) is not detailed in the available literature, LC-MS/MS methods for mycotoxin analysis typically exhibit excellent linearity, with correlation coefficients (r²) consistently exceeding 0.99.[1] This high degree of linearity ensures that the measured response of the instrument is directly proportional to the concentration of the analyte over a defined range, allowing for accurate quantification.
Limits of Detection (LOD) and Quantification (LOQ): The limit of detection, or the lowest concentration of an analyte that can be reliably detected, for toxoflavin has been reported as 12 µg/kg in various food matrices.[2] This is a crucial parameter for food safety and quality control. The limit of quantification, the lowest concentration that can be measured with acceptable precision and accuracy, was not specified for this particular method. However, for similar mycotoxin analyses, LOQs are generally in the range of 0.05 to 1.0 µg/kg.
Recovery and Precision: The method for toxoflavin demonstrated good recovery, with rates between 70.1% and 108.7%.[2] This indicates that the extraction process is efficient in isolating toxoflavin from the sample matrix. The precision of the method, measured as the relative standard deviation (RSD), was found to be between 0.9% and 9.5%, signifying a high degree of repeatability and reproducibility in the measurements.[2]
Experimental Protocol: A Generalized Workflow
The following protocol outlines a typical workflow for the analysis of toxoflavin using LC-MS/MS, based on common practices for mycotoxin detection.
1. Sample Preparation:
-
A representative sample of the food matrix (e.g., rice, fermented products) is homogenized.
-
A known weight of the homogenized sample is extracted using an appropriate solvent, often a mixture of acetonitrile and water.
-
The extract is then centrifuged to separate solid particles.
-
The supernatant is collected and may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
The final extract is filtered before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The filtered extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation of toxoflavin from other components is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve peak shape and ionization.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Toxoflavin is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of toxoflavin.
Visualizing the LC-MS/MS Workflow
The following diagram illustrates the sequential steps involved in a typical LC-MS/MS analysis of toxoflavin.
References
A Researcher's Guide to Antibody Specificity in Toxoflavin Immunoassays
For researchers, scientists, and drug development professionals, the precise quantification of toxoflavin is critical for food safety, agricultural research, and diagnostics. Immunoassays offer a sensitive and high-throughput method for this purpose, but their reliability hinges on the specificity of the antibodies used. This guide provides a comparative analysis of the cross-reactivity of anti-toxoflavin antibodies, supported by experimental protocols and structural comparisons, to aid in the selection and validation of immunoassay reagents.
Toxoflavin is a potent toxin produced by bacteria such as Burkholderia glumae, a pathogen that causes bacterial panicle blight in rice. Its detection is crucial for monitoring crop health and ensuring food safety. Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are common tools for quantifying toxoflavin. However, the accuracy of these assays can be compromised by the cross-reactivity of the antibody with structurally similar molecules. This guide examines the specificity of anti-toxoflavin antibodies against its main analogs, reumycin and fervenulin, providing essential data for assay development and validation.
Performance Comparison: Cross-Reactivity of Anti-Toxoflavin Antibodies
The specificity of an immunoassay is determined by the degree to which the antibody binds to non-target molecules. This is quantified as cross-reactivity, typically calculated from the concentration of the analyte and the cross-reacting compound that cause a 50% inhibition of the signal (IC50) in a competitive immunoassay.
The formula for calculating cross-reactivity is: Cross-Reactivity (%) = (IC50 of Toxoflavin / IC50 of Analog) x 100
Below is a summary of representative cross-reactivity data for a monoclonal anti-toxoflavin antibody. It is important to note that these values can vary between different antibodies and assay formats.
| Compound | Chemical Structure | Immunoassay Type | IC50 (ng/mL) | Cross-Reactivity (%) |
| Toxoflavin | 1,6-Dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione | Competitive ELISA | 5.2 | 100 |
| Reumycin | 6-Methylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione | Competitive ELISA | 85.5 | 6.1 |
| Ferventin | Pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione | Competitive ELISA | > 1000 | < 0.5 |
This data is illustrative and based on typical immunoassay performance for structurally related small molecules. Actual values should be determined experimentally for each specific antibody and assay.
The structural similarities between toxoflavin and its analogs are the primary cause of cross-reactivity. The shared pyrimido[5,4-e][1][2][3]triazine core is the main epitope recognized by the antibody.
Caption: Chemical structures of toxoflavin and its analogs.
Experimental Protocols
Accurate determination of cross-reactivity requires a well-validated competitive immunoassay. Below is a detailed protocol for a typical indirect competitive ELISA used to assess the specificity of anti-toxoflavin antibodies.
Protocol: Indirect Competitive ELISA for Toxoflavin
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Toxoflavin standard
-
Reumycin and Ferventin standards
-
Anti-toxoflavin monoclonal antibody
-
Toxoflavin-protein conjugate (e.g., Toxoflavin-BSA) for coating
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Phosphate Buffered Saline (PBS)
-
Washing Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating:
-
Dilute the toxoflavin-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 300 µL of Washing Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the toxoflavin standard and the analogs (reumycin, fervenulin) in PBST.
-
Dilute the anti-toxoflavin monoclonal antibody to its optimal working concentration in PBST.
-
In a separate plate or tubes, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Wash the coated and blocked microtiter plate three times with Washing Buffer.
-
Transfer 100 µL of the pre-incubated antibody-standard/analog mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate three times with Washing Buffer.
-
Add 100 µL of the diluted Goat anti-mouse IgG-HRP secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Washing Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 10 minutes.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each standard and analog concentration using the formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100
-
Plot the inhibition percentage against the logarithm of the concentration for toxoflavin and each analog.
-
Determine the IC50 value (concentration at 50% inhibition) for each compound from the respective dose-response curves.
-
Calculate the cross-reactivity for each analog using the formula provided earlier.
Caption: Workflow for determining antibody cross-reactivity.
Conclusion
The specificity of anti-toxoflavin antibodies is paramount for the accurate and reliable quantification of this toxin in various samples. While monoclonal antibodies can offer high specificity, a certain degree of cross-reactivity with structurally related analogs like reumycin is often observed. Understanding and quantifying this cross-reactivity is a critical step in immunoassay validation. The data and protocols presented in this guide provide a framework for researchers to evaluate the performance of anti-toxoflavin antibodies and ensure the integrity of their experimental results. For critical applications, it is always recommended to confirm immunoassay results with a secondary method such as liquid chromatography-mass spectrometry (LC-MS).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High specific monoclonal antibody production and development of an ELISA method for monitoring T-2 toxin in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of monoclonal antibodies to the trichothecene mycotoxin T-2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mycotoxin Analysis: A Guide to Regulatory Compliance and Methodological Precision with Internal Standards
For researchers, scientists, and drug development professionals engaged in the critical task of mycotoxin analysis, adherence to stringent regulatory guidelines is paramount. This guide provides a comprehensive comparison of analytical methodologies, emphasizing the pivotal role of internal standards in achieving accurate and reliable quantification of mycotoxins in various food and feed matrices. The information presented herein is supported by experimental data from validated studies to aid in the selection and implementation of robust analytical protocols.
Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food safety and public health. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have established maximum permissible levels for various mycotoxins in food and feed products to mitigate consumer exposure.[1][2][3][4] Consequently, the development and validation of highly accurate and precise analytical methods are crucial for regulatory compliance and risk assessment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[5][6] However, the complexity of food matrices can introduce significant analytical challenges, primarily in the form of matrix effects—the suppression or enhancement of the analyte signal by co-eluting matrix components.[5][7] The use of internal standards, particularly stable isotope-labeled internal standards (SIL-ISs), is a widely recognized and highly effective strategy to compensate for these matrix effects and ensure the accuracy of quantitative results.[8][7][9]
The Crucial Role of Internal Standards
Internal standards are compounds that are chemically similar to the analyte of interest but can be differentiated by the analytical instrument. They are added to the sample at a known concentration before sample preparation. The fundamental principle behind their use is that any analytical variability, such as losses during sample extraction and cleanup, or signal suppression/enhancement during ionization, will affect the internal standard to the same extent as the native analyte. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, irrespective of these variations.
Stable isotope dilution analysis (SIDA), which employs SIL-ISs, is considered the most advanced approach for mycotoxin quantification.[1][2] These internal standards have the same chemical structure as the target mycotoxin but are enriched with stable isotopes (e.g., ¹³C). This makes them ideal for co-eluting with the native mycotoxin and experiencing identical matrix effects, leading to highly accurate and precise measurements.[10][3][9]
Comparison of Analytical Performance: With and Without Internal Standards
The use of appropriate internal standards significantly improves the performance of mycotoxin analysis methods. The following tables summarize quantitative data from various studies, highlighting the enhanced recovery and precision achieved with the use of SIL-ISs across different mycotoxins and food matrices.
Table 1: Performance of a Multi-Mycotoxin LC-MS/MS Method Using Stable Isotope-Labeled Internal Standards in Various Food Matrices
| Mycotoxin | Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | Corn | 5 | 95 | 5 |
| Peanut Butter | 5 | 98 | 6 | |
| Deoxynivalenol | Wheat | 100 | 102 | 4 |
| Oat Cereal | 100 | 99 | 7 | |
| Ochratoxin A | Red Chili | 10 | 97 | 8 |
| Black Pepper | 10 | 105 | 9 | |
| Fumonisin B1 | Corn | 200 | 101 | 5 |
| Soybean | 200 | 96 | 8 |
Data synthesized from a study utilizing a single immunoaffinity cleanup and isotope dilution LC-MS/MS.[8]
Table 2: Comparison of Quantification Accuracy for Zearalenone With and Without a Corresponding Stable Isotope-Labeled Internal Standard
| Mycotoxin | Internal Standard Used | Reference Material | Reported Value (µg/kg) | Observed Value (µg/kg) |
| Deoxynivalenol | ¹³C₁₅-Deoxynivalenol | Maize Flour | 760 ± 60 | 750 |
| Ochratoxin A | ¹³C₂₀-Ochratoxin A | Maize Flour | 12.0 ± 1.2 | 11.9 |
| Aflatoxin B1 | ¹³C₁₇-Aflatoxin B1 | Maize Flour | 4.8 ± 0.5 | 4.7 |
| Zearalenone | ¹³C₁₇-Aflatoxin G1 | Maize Flour | 118 ± 12 | 204 |
This table illustrates the significant quantification error that can occur when a non-analogous internal standard is used.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for mycotoxin analysis using internal standards.
Protocol 1: Multi-Mycotoxin Analysis in Cereal Grains using LC-MS/MS and Stable Isotope Dilution
1. Sample Preparation and Extraction:
-
Weigh 5 g of homogenized and ground cereal sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the stable isotope-labeled internal standard mix.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).
-
Homogenize at high speed for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
2. Sample Cleanup (Immunoaffinity Column):
-
Dilute an aliquot of the supernatant with phosphate-buffered saline (PBS).
-
Pass the diluted extract through a multi-mycotoxin immunoaffinity column at a slow, steady flow rate.
-
Wash the column with PBS to remove matrix interferences.
-
Elute the mycotoxins from the column with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., methanol/water, 50:50, v/v).
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small percentage of an additive like formic acid or ammonium formate to improve ionization.
-
MS/MS System: A tandem quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of mycotoxins.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in mycotoxin analysis.
Caption: General workflow for mycotoxin analysis using internal standards.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of internal standards, particularly stable isotope-labeled analogs, is an indispensable tool for accurate and reliable mycotoxin analysis. As demonstrated by the presented data, this approach effectively mitigates matrix effects and improves method precision and recovery, ensuring compliance with stringent regulatory limits. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories seeking to establish and validate robust methods for mycotoxin quantification, ultimately contributing to a safer food supply.
References
- 1. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 2. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food Safety and Environmental Testing | Cellmade Laboratories | France [laboratoire-cellmade.fr]
- 4. researchgate.net [researchgate.net]
- 5. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C Labeled internal standards | LIBIOS [libios.fr]
A Comparative Guide to Liquid Chromatography Columns for Enhanced Toxoflavin Separation
For researchers, scientists, and drug development professionals engaged in the analysis of toxoflavin, the choice of liquid chromatography (LC) column is a critical factor influencing the quality and efficiency of separation. This guide provides a comparative overview of various LC column chemistries, offering insights into their potential performance for toxoflavin analysis. While experimental data is most readily available for the widely used C18 columns, we also explore the theoretical advantages of Phenyl-Hexyl, Cyano, and HILIC columns based on the physicochemical properties of toxoflavin and the established selectivity of these stationary phases.
Toxoflavin, a yellow pigment and a key virulence factor produced by bacteria such as Burkholderia glumae, possesses a distinct aromatic and polar structure. This dual characteristic allows for separation using different LC modes, primarily reversed-phase and hydrophilic interaction chromatography. The selection of an appropriate column can significantly impact retention, resolution, and overall analysis time.
Comparative Analysis of LC Column Performance
The following table summarizes the expected performance of different LC columns for toxoflavin separation. The data for the C18 column is based on published experimental results, while the performance characteristics for Phenyl-Hexyl, Cyano, and HILIC columns are inferred from their known separation mechanisms and the chemical nature of toxoflavin.
| Column Type | Stationary Phase | Primary Interaction | Expected Retention of Toxoflavin | Potential Advantages for Toxoflavin Separation | Potential Disadvantages |
| C18 | Octadecylsilane | Hydrophobic | Moderate to Strong | Robust and widely applicable method, good retention for the nonpolar part of the molecule.[1] | Potential for peak tailing due to secondary interactions with residual silanols. |
| Phenyl-Hexyl | Phenyl-Hexyl | π-π interactions, Hydrophobic | Moderate to Strong | Enhanced selectivity for aromatic compounds like toxoflavin due to π-π interactions, potentially improving resolution from closely related impurities.[2][3] | Mobile phase composition can significantly influence the π-π interactions and thus selectivity.[4] |
| Cyano (CN) | Cyanopropyl | Dipole-dipole interactions, Weak hydrophobic | Weak to Moderate | Alternative selectivity to C18 and Phenyl phases; can be used in both reversed-phase and normal-phase modes. May offer unique separation for toxoflavin and its metabolites. | Lower hydrophobicity might lead to insufficient retention in highly aqueous mobile phases. |
| HILIC | Polar (e.g., Silica, Amide) | Hydrophilic partitioning | Strong | Excellent retention for polar compounds, potentially offering very different selectivity compared to reversed-phase methods.[5][6][7] | Requires careful control of mobile phase water content; can be sensitive to sample matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is the experimental protocol for toxoflavin analysis using a C18 column, which can serve as a baseline for comparison.
Sample Preparation: Extraction of Toxoflavin
-
Culture Burkholderia glumae strains in a suitable broth medium (e.g., King's B broth) at 37°C for 4 days with shaking.
-
Extract the culture filtrate (e.g., 100 mL) three times with an equal volume of chloroform.
-
Pool the chloroform layers and pass them through anhydrous sodium sulfate to remove any residual moisture.
-
Evaporate the chloroform to dryness under vacuum.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase) for HPLC analysis.
HPLC Analysis of Toxoflavin on a C18 Column[1]
-
Instrument: Agilent 1100 HPLC system or equivalent, equipped with a vacuum degasser, quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Column: Luna C18 (4.6 x 150 mm, 5 µm, Phenomenex) or equivalent.
-
Mobile Phase A: Water + 0.1% (v/v) formic acid.
-
Mobile Phase B: Methanol + 0.1% (v/v) formic acid.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20-100 µL.
-
Detection: UV absorbance at the wavelength of maximum absorbance for toxoflavin (approximately 260 nm and 395 nm).
-
Gradient Program:
-
0-2 min: 100% A
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15-17 min: Return to 100% A
-
17-22 min: Re-equilibrate at 100% A
-
Under these conditions, toxoflavin is expected to elute at approximately 10.5 minutes.[1]
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data analysis.
Logical Framework for Column Selection
The choice of an optimal LC column for toxoflavin separation should be guided by the specific requirements of the analysis, such as the need to resolve it from particular impurities or metabolites. The following diagram outlines a logical approach to selecting the most suitable column.
References
- 1. Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Stationary Phase Selectivities and Morphologies for Intact Protein Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. mastelf.com [mastelf.com]
- 5. Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
Safety Operating Guide
Proper Disposal of Toxoflavin-13C4: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of Toxoflavin-13C4, a potent azapteridine antibiotic. Due to its acute oral toxicity, stringent disposal procedures must be followed to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
This compound is classified as acutely toxic and is fatal if swallowed.[1] All handling must be conducted in a properly functioning chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Standard Disposal Procedure
The universally accepted and required method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves, and absorbent paper), in a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Do not mix this compound waste with other waste streams unless compatibility has been verified.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard identification: "Acutely Toxic" and the relevant GHS pictogram (skull and crossbones).
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Be mindful of accumulation limits for acutely hazardous waste, which is typically one quart for liquids or one kilogram for solids.[2]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or methanol).[4][5]
-
Collect the rinsate as hazardous waste and dispose of it with the solid this compound waste.[4][5]
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines.
-
Under no circumstances should this compound or its rinsate be disposed of down the drain. [2][6]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Code | H300 (Fatal if swallowed) | Sigma-Aldrich |
| GHS Pictogram | GHS06 (Skull and Crossbones) | Sigma-Aldrich |
| Disposal P-Code | P501: Dispose of contents/container to an approved waste disposal plant | Sigma-Aldrich |
| German Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Sigma-Aldrich |
| Satellite Accumulation Limit (Acutely Hazardous Waste) | 1 quart (liquid) or 1 kg (solid) | UPenn EHRS[2] |
Advanced Information: Potential Decontamination and Neutralization Strategies
The following information is based on current research and may be considered for the pre-treatment of this compound waste to reduce its toxicity. These procedures should be validated on a small scale before being applied to bulk waste streams and do not replace the requirement for final disposal by a licensed contractor.
Enzymatic Degradation
Research has identified a metagenome-derived enzyme, TxeA, capable of degrading Toxoflavin. The degradation process involves a Baeyer-Villiger type oxidation, converting Toxoflavin into less toxic triazine compounds.
Experimental Protocol for Enzymatic Degradation of Toxoflavin:
-
Enzyme: TxeA (Toxoflavin-degrading enzyme)
-
Optimal Conditions:
-
pH: 5.0 (Sodium Citrate Buffer, 20 mM)
-
Temperature: 20°C
-
Required Co-factors: MnCl₂ and Dithiothreitol (DTT)
-
-
Procedure: A reaction mixture can be prepared containing the Toxoflavin waste, the TxeA enzyme, and the co-factors in the appropriate buffer. The mixture is incubated at 20°C. The degradation of Toxoflavin can be monitored by the disappearance of its yellow color.
Note: The availability of the TxeA enzyme is limited, making this method challenging for routine laboratory waste disposal at present.
Chemical Neutralization
Studies on the toxic effects of Toxoflavin on immunocytes have shown that certain antioxidants can have a detoxifying effect.
Potential Neutralizing Agents:
-
Superoxide Dismutase (SOD)
-
Glutathione (GSH)
-
Cytochrome C
-
Vitamin C (Ascorbic Acid)
While these substances have shown protective effects in biological systems, a detailed protocol for their use in the chemical neutralization of Toxoflavin waste has not been established. Further research would be needed to determine the optimal concentrations, reaction times, and efficacy for waste disposal purposes.
Disposal Workflow
Caption: A flowchart illustrating the standard operating procedure for the safe disposal of this compound waste.
References
- 1. Isolation and characterization of a novel metagenomic enzyme capable of degrading bacterial phytotoxin toxoflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of a novel metagenomic enzyme capable of degrading bacterial phytotoxin toxoflavin | PLOS One [journals.plos.org]
- 5. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
